12:0 Diether PC
Beschreibung
Eigenschaften
IUPAC Name |
[(2R)-2,3-didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68NO6P/c1-6-8-10-12-14-16-18-20-22-24-27-36-30-32(31-39-40(34,35)38-29-26-33(3,4)5)37-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIPSRFEJKMJG-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12:0 Diether PC, with the systematic name 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, is a saturated diether phospholipid that is gaining increasing attention in various fields of biomedical research. Its unique chemical structure, characterized by two dodecyl chains linked to the glycerol backbone via ether bonds, confers remarkable stability against chemical and enzymatic degradation compared to its ester-linked counterparts. This attribute makes it an invaluable tool for the development of robust drug delivery systems, particularly for formulations requiring long-term storage, such as lyophilized liposomes. Furthermore, its application in forming stable bicelles has proven instrumental in the structural and functional studies of membrane proteins using nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its use in forming liposomes and bicelles, and a discussion of the broader role of ether lipids in cellular signaling.
Core Properties and Physicochemical Data
This compound is a glycerophospholipid with a choline headgroup. The defining feature of this molecule is the presence of two C12 (dodecyl) alkyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone through ether linkages. This structural feature is responsible for its enhanced stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | |
| Molecular Formula | C₃₂H₆₈NO₆P | |
| Molecular Weight | 593.86 g/mol | |
| CAS Number | 72593-72-7 | [1] |
| Appearance | White Powder | |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C |
Table 2: Thermodynamic and Aggregation Properties
| Property | Value | Notes |
| Phase Transition Temperature (Tₘ) | Higher than diacyl equivalent | While a precise value for this compound is not readily available in the literature, diether analogs consistently exhibit higher phase transition temperatures than their diacyl counterparts due to the different packing of the hydrocarbon chains.[2] |
| Critical Micelle Concentration (CMC) | Not available | Data for the CMC of this compound is not currently available in the literature. For comparison, the diacyl equivalent, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), has a reported CMC. However, the ether linkage significantly alters the molecule's properties, and this value cannot be directly extrapolated. |
Experimental Protocols
Preparation of this compound Liposomes
The enhanced stability of this compound makes it an excellent candidate for creating robust liposomal formulations. The following is a general protocol for the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound powder
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound and cholesterol (a common molar ratio is 70:30) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.
-
Gently agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Vesicle Size Reduction (Extrusion):
-
For a more uniform size distribution, the MLV suspension is subjected to extrusion.
-
Load the MLV suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the lipid suspension through the membrane multiple times (typically 11-21 passes). This process should also be performed at a temperature above the Tₘ of the lipids.
-
The resulting suspension will contain unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).
-
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
-
Drug Encapsulation in this compound Liposomes
Drugs can be encapsulated into liposomes using either passive or active loading methods.
-
Passive Loading: For hydrophilic drugs, they are dissolved in the hydration buffer prior to the hydration step of the liposome preparation protocol. For hydrophobic drugs, they are co-dissolved with the lipids in the organic solvent during the lipid film formation step. The encapsulation efficiency of passive loading is often low.[3]
-
Active Loading (for ionizable drugs): This method utilizes transmembrane gradients (e.g., pH or ion gradients) to drive the drug into the liposome's aqueous core, achieving much higher encapsulation efficiencies.[]
-
Prepare liposomes with an internal buffer of a specific pH (e.g., acidic).
-
Exchange the external buffer with one of a different pH (e.g., basic) to create a pH gradient.
-
Add the ionizable drug to the external medium. The uncharged form of the drug will diffuse across the liposome membrane.
-
Once inside, the drug will become charged due to the internal pH and will be trapped, as the charged form is less membrane-permeable.
-
Preparation of pH-Stable Bicelles for NMR Spectroscopy
This compound is particularly useful for preparing bicelles that are stable over a wide pH range, which is advantageous for NMR studies of proteins that require acidic or basic conditions.[5]
Materials:
-
Long-chain lipid: this compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)
-
Short-chain lipid: 06:0 Diether PC (1,2-di-O-hexyl-sn-glycero-3-phosphocholine) or another suitable short-chain lipid like DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine).
-
Buffer (e.g., 10 mM phosphate buffer, pH 6.6, with 0.15 mM sodium azide)
-
D₂O (for NMR lock)
Procedure:
-
Lipid Mixture Preparation:
-
Co-dissolve the long-chain (this compound) and short-chain lipids in chloroform at the desired molar ratio (q-ratio, long-chain/short-chain). A q-ratio between 2.5 and 3.5 is often used for forming magnetically alignable bicelles.
-
Evaporate the solvent to form a lipid film, as described in the liposome preparation protocol.
-
-
Hydration and Homogenization:
-
Hydrate the lipid film with the appropriate buffer containing D₂O.
-
The mixture is then subjected to several cycles of vortexing and temperature cycling (e.g., heating to 40°C and cooling to room temperature) to ensure complete hydration and the formation of a homogenous bicelle solution.[5] The solution should become clear.
-
-
NMR Sample Preparation:
-
The final bicelle solution, containing the protein of interest if applicable, is then transferred to an NMR tube for analysis.
-
Role in Cellular Signaling and Experimental Workflows
While a direct and specific signaling role for this compound has not been extensively documented, ether lipids as a class are known to be involved in crucial cellular signaling pathways. They are precursors for potent signaling molecules like Platelet-Activating Factor (PAF) and can modulate the activity of membrane-associated enzymes.[6][7]
The general pathway for the synthesis of ether-linked phosphatidylcholine and its potential involvement in signaling is depicted below. This pathway highlights the key enzymatic steps starting from dihydroxyacetone phosphate (DHAP). The ether bond is introduced early in the pathway by the enzyme alkylglyceronephosphate synthase.
Diagram 1: Generalized Ether Lipid Biosynthesis and Signaling
References
- 1. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 2. Phase transitions of alkyl ether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, a saturated diether phospholipid. Ether lipids, characterized by an ether linkage between the alkyl chains and the glycerol backbone, exhibit unique physicochemical and biological properties compared to their ester-linked counterparts. These properties make them valuable tools in the development of drug delivery systems, such as liposomes, and as probes for studying cellular membrane dynamics and signaling pathways.
Core Physicochemical Properties
The defining characteristic of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine is its ether-linked dodecyl chains, which confer enhanced stability against chemical and enzymatic degradation. A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₈NO₆P | [1] |
| Molecular Weight | 593.9 g/mol | [1] |
| Melting Point | Not explicitly reported for this specific lipid. However, related saturated diacylphosphatidylcholines like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) have a transition temperature of 24°C. The ether linkage and shorter chain length would influence this value. | |
| Solubility | Soluble in chloroform, methanol, and ethanol.[2] | |
| Critical Micelle Concentration (CMC) | The specific CMC for 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine is not readily available in the literature. However, for diacyl phosphatidylcholines, the CMC decreases with increasing acyl chain length. For example, the CMC of 1,2-dicapryl-sn-glycero-3-phosphocholine (di-C10) is 0.005 mM, while that of 1,2-dilauroyl-sn-glycero-3-phosphocholine (di-C12) is 90 nM.[3] Based on this trend, the CMC of the diether dodecyl phosphocholine is expected to be in the nanomolar range. |
Biological Significance and Signaling Pathways
Ether lipids are integral components of cellular membranes in many organisms and are involved in a variety of cellular processes, including membrane trafficking and signal transduction.[4][5] They are known to modulate the activity of key signaling enzymes such as Protein Kinase C (PKC) and Phospholipase C (PLC).[6]
Synthetic ether lipid analogs have been shown to interfere with membrane structure and interact with components of signal transmission pathways.[6] While the direct effects of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine on specific signaling pathways are not extensively documented, its structural similarity to endogenous ether lipids suggests potential involvement in similar cellular processes.
The general biosynthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum.
Experimental Protocols
Detailed experimental protocols for the synthesis, liposome preparation, and characterization of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine are provided below. Note that some of these protocols are adapted from methods used for structurally similar phospholipids and may require optimization.
Synthesis of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine
The synthesis of dialkyl ether phospholipids can be achieved through various chemical routes. A general approach involves the alkylation of a glycerol backbone, followed by phosphorylation and introduction of the phosphocholine headgroup. The following is an adapted protocol based on the synthesis of other dialkyl ether phospholipids.[4][7]
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Dodecyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Glycerol Backbone: Start with a suitably protected glycerol derivative, such as 1-O-benzyl-sn-glycerol, to direct the alkylation to the sn-1 and sn-2 positions.
-
Alkylation:
-
Dissolve the protected glycerol in anhydrous DMF.
-
Add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture for 30 minutes at room temperature.
-
Add dodecyl bromide dropwise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of methanol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2-di-O-dodecyl-3-O-benzyl-sn-glycerol by silica gel column chromatography.
-
-
Deprotection: Remove the benzyl protecting group by catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield 1,2-di-O-dodecyl-sn-glycerol.
-
Phosphorylation and Choline Addition:
-
This step can be achieved using various phosphitylating agents followed by oxidation and reaction with choline. A common method involves the use of 2-chloro-1,3,2-dioxaphospholane followed by oxidation and ring-opening with trimethylamine.
-
Alternatively, react 1,2-di-O-dodecyl-sn-glycerol with phosphorus oxychloride, followed by the addition of choline chloride in the presence of a base like pyridine.
-
-
Purification: Purify the final product, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, by silica gel column chromatography using a chloroform/methanol/water solvent system.
Preparation of Liposomes by Thin-Film Hydration
The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8]
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the film by gentle agitation (e.g., vortexing or hand-shaking) at a temperature above the phase transition temperature of the lipid. This will result in the formation of MLVs.
-
-
Size Reduction (Optional):
-
Sonication: To produce SUVs, sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear.
-
Extrusion: To produce LUVs with a defined size, pass the MLV suspension through polycarbonate filters with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid's phase transition temperature.
-
References
- 1. [PDF] Synthesis of ether lipids: natural compounds and analogues | Semantic Scholar [semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Studies of dialkyl ether phospholipids. I. Chemical synthesis of some model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 12:0 Diether PC: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine), a synthetic glycerophospholipid distinguished by its ether linkages. Its unique structural properties confer enhanced stability, making it a valuable tool in various research and pharmaceutical applications, including the formation of bicelles and liposomes for drug delivery and membrane protein studies.
Chemical Structure and Identification
This compound is a phosphatidylcholine derivative featuring a glycerol backbone.[1] Unlike naturally abundant phospholipids which typically have fatty acids linked by ester bonds, this compound possesses two 12-carbon dodecyl chains attached at the sn-1 and sn-2 positions via chemically robust ether bonds.[2] The sn-3 position is esterified with a phosphocholine head group.[1][2] The IUPAC name for this compound is [(2R)-2,3-didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.[1][3]
The defining feature of this compound is the presence of ether linkages instead of the more common ester linkages found in diacyl phospholipids.[4] This fundamental structural difference is the primary determinant of its enhanced stability profile.
References
Ether-Linked vs. Ester-Linked Phospholipids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural, functional, and metabolic differences between ether-linked and ester-linked phospholipids. These two major classes of glycerophospholipids, while structurally similar, exhibit distinct physicochemical properties that translate into unique biological roles, from membrane architecture and dynamics to cellular signaling and disease pathogenesis. This document summarizes key quantitative data, details experimental protocols for their study, and visualizes the complex biochemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and manipulate the biology of these critical lipid molecules.
Introduction: The Fundamental Distinction
Glycerophospholipids are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes. They are characterized by a glycerol backbone, two fatty acid chains, and a polar head group. The nature of the linkage of the hydrocarbon chain at the sn-1 position of the glycerol backbone defines the primary distinction between the two major classes: ester-linked and ether-linked phospholipids.
-
Ester-linked phospholipids (or diacyl phospholipids) possess a fatty acid chain attached to the sn-1 position via an ester bond. This is the most common type of phospholipid in mammalian cells.[1]
-
Ether-linked phospholipids are characterized by a fatty alcohol attached to the sn-1 position through an ether bond.[1] This class is further subdivided into:
-
Alkyl-ether phospholipids: The hydrocarbon chain at the sn-1 position is saturated.
-
Alkenyl-ether phospholipids (Plasmalogens): An unsaturation exists at the C1 and C2 position of the alkyl chain, forming a vinyl-ether bond.[2]
-
This seemingly subtle difference in the chemical bond at the sn-1 position has profound implications for the molecule's three-dimensional structure, its interaction with other lipids and proteins, and its overall biological function.
Structural and Biophysical Differences
The absence of a carbonyl group in the ether linkage at the sn-1 position leads to significant differences in the biophysical properties of membranes composed of these lipids.
Membrane Packing and Fluidity
Ether-linked phospholipids generally exhibit a more ordered and tightly packed arrangement in lipid bilayers compared to their ester-linked counterparts. This is attributed to the lack of the bulky carbonyl oxygen at the sn-1 position, which allows for closer apposition of the hydrocarbon chains.[1] However, the effect on membrane fluidity is complex and can be influenced by the nature of the acyl chain at the sn-2 position and the presence of cholesterol.
Quantitative Biophysical Data
The following table summarizes key biophysical parameters comparing ether-linked and ester-linked phospholipids.
| Property | Ester-Linked (DPPC) | Ether-Linked (DHPC) | Reference(s) |
| Area per Lipid (Ų) | ~63 | ~65.1 | [3] |
| Bilayer Thickness (Å) | Thicker | Thinner | [4] |
| Water Permeability (Pf, cm/s at ~50°C) | ~0.027 | ~0.022 | [3] |
| Area Compressibility Modulus (mN/m) | ~347 | ~379 | [4] |
DPPC: Dipalmitoylphosphatidylcholine; DHPC: Dihexadecylphosphatidylcholine
Biosynthesis and Degradation: Two Distinct Pathways
The metabolic pathways for the synthesis and breakdown of ether-linked and ester-linked phospholipids are spatially and enzymatically distinct, providing key points for potential therapeutic intervention.
Biosynthesis
The initial and committing steps of ether lipid biosynthesis occur in the peroxisomes , whereas ester-linked phospholipids are primarily synthesized in the endoplasmic reticulum (ER) .
dot
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 2. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
The Critical Micelle Concentration of 12:0 Diether PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 12:0 Diether PC and its Critical Micelle Concentration
This compound is a glycerophospholipid characterized by two dodecyl (12-carbon) chains linked to the glycerol backbone via ether bonds, in contrast to the more common ester linkages found in naturally occurring phospholipids. This structural difference imparts unique chemical and physical properties, including increased stability against hydrolysis and oxidation. These characteristics make this compound and other ether lipids valuable tools in the development of stable liposomal drug delivery systems and as components of model membranes for biophysical studies.[1]
The critical micelle concentration (CMC) is a fundamental property of amphiphilic molecules like phospholipids. It represents the concentration at which individual lipid monomers in an aqueous solution begin to self-assemble into organized aggregates known as micelles.[2] Below the CMC, the lipid molecules exist predominantly as monomers. As the concentration increases to the CMC, the formation of micelles becomes favorable, driven by the hydrophobic effect which sequesters the nonpolar alkyl chains from the aqueous environment, while the polar phosphocholine headgroups remain exposed to the solvent.[3] This transition is a key determinant of the physicochemical behavior of the lipid and is critical for its application in various formulations.
Quantitative Data on Phospholipid CMCs
As of the latest literature review, a specific CMC value for this compound has not been reported. However, the CMC of its ester-linked counterpart, 1,2-dilauroyl-sn-glycero-3-phosphocholine (12:0 PC or DLPC), provides a valuable reference point. The structural similarity, particularly the identical headgroup and alkyl chain length, suggests that their CMCs would be of a similar order of magnitude.
| Phospholipid | Abbreviation | Acyl/Alkyl Chain | Linkage Type | Critical Micelle Concentration (CMC) |
| 1,2-dilauroyl-sn-glycero-3-phosphocholine | 12:0 PC (DLPC) | C12:0 | Ester | 90 nM[4][5][6] |
| 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | This compound | C12:0 | Ether | Not Reported |
It is important to note that the ether linkage in this compound may slightly alter its hydrophobicity and packing parameters compared to the ester linkage in 12:0 PC, which could lead to a different CMC value. Generally, factors that increase the hydrophobicity of the nonpolar tail or decrease the repulsion between headgroups tend to lower the CMC.[7][8]
Factors Influencing the Critical Micelle Concentration
The CMC of a phospholipid is not an absolute value but is influenced by a variety of experimental conditions. Understanding these factors is crucial for the accurate determination and application of CMC data.
| Factor | Effect on CMC | Rationale |
| Alkyl Chain Length | Decreases with increasing chain length | Longer hydrophobic chains favor aggregation to minimize contact with water, thus lowering the concentration required for micelle formation.[8] |
| Headgroup Polarity | Varies depending on the headgroup | The size and charge of the hydrophilic headgroup influence intermolecular repulsions. Less repulsion generally leads to a lower CMC.[7] |
| Temperature | Can increase or decrease | The effect of temperature is complex. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the headgroup. However, at higher temperatures, the disruption of the structured water around the hydrophobic chains can lead to an increase in the CMC.[7][8] |
| pH | Affects ionizable headgroups | For phospholipids with ionizable headgroups, pH changes can alter the charge state, affecting headgroup repulsion and thus the CMC. For zwitterionic lipids like PC, the effect is generally less pronounced within a physiological pH range.[7] |
| Ionic Strength | Decreases for ionic surfactants | The addition of electrolytes shields the electrostatic repulsion between charged headgroups, promoting micellization at a lower concentration.[7][8] |
| Presence of Additives | Can increase or decrease | Organic molecules can be incorporated into the micelles or alter the solvent properties, thereby influencing the CMC.[7] |
Experimental Protocols for CMC Determination
Several robust experimental techniques are employed to determine the CMC of phospholipids. The choice of method often depends on the specific properties of the lipid and the available instrumentation.
Fluorescence Spectroscopy using Pyrene
This is a highly sensitive method that utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[9][10]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).
-
Prepare a stock solution of pyrene in the same organic solvent.
-
-
Sample Preparation:
-
A series of vials are prepared. To each vial, a fixed amount of pyrene stock solution is added.
-
Varying amounts of the this compound stock solution are added to the vials to create a concentration gradient spanning the expected CMC.
-
The organic solvent is evaporated under a stream of nitrogen to form a thin lipid-pyrene film.
-
The films are hydrated with an aqueous buffer (e.g., PBS) and vortexed to form a suspension. The final pyrene concentration should be kept constant across all samples (typically in the sub-micromolar range).[11]
-
-
Fluorescence Measurement:
-
The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. Pyrene is typically excited at around 335 nm.
-
The emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the first peak (I₁) at approximately 373 nm to the third peak (I₃) at approximately 384 nm is monitored.[12]
-
-
Data Analysis:
-
A plot of the I₁/I₃ ratio versus the logarithm of the this compound concentration is generated.
-
Below the CMC, pyrene is in a polar aqueous environment, resulting in a high I₁/I₃ ratio.
-
Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a significant decrease in the I₁/I₃ ratio.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[12]
-
Light Scattering Techniques
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can be used to detect the formation of micelles, which are significantly larger than the individual lipid monomers.[13][14]
Methodology:
-
Sample Preparation:
-
A series of solutions of this compound in an aqueous buffer are prepared at different concentrations.
-
The solutions must be filtered to remove any dust or large aggregates that could interfere with the measurement.
-
-
Light Scattering Measurement:
-
The light scattering intensity of each sample is measured.
-
For DLS, the diffusion coefficient and hydrodynamic radius of the particles in solution are also determined.
-
-
Data Analysis:
-
A plot of the scattering intensity versus the lipid concentration is created.
-
Below the CMC, the scattering intensity is low and increases linearly with concentration.
-
At the CMC, the formation of micelles leads to a sharp increase in the scattering intensity. The CMC is identified as the concentration at the break point in the plot.[14]
-
In DLS, the appearance of a larger species with a well-defined hydrodynamic radius corresponding to the micelles confirms their formation above the CMC.[13]
-
Surface Tensiometry
This classical method measures the surface tension of the lipid solution as a function of concentration.
Methodology:
-
Sample Preparation:
-
A series of aqueous solutions of this compound are prepared at various concentrations.
-
-
Surface Tension Measurement:
-
Data Analysis:
-
A plot of surface tension versus the logarithm of the lipid concentration is generated.
-
Initially, the surface tension decreases as the lipid monomers adsorb at the air-water interface.
-
Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in lipid concentration.[2][15]
-
The CMC is determined from the intersection of the two linear portions of the plot.[15]
-
Signaling Pathways and Experimental Workflows
Ether lipids are not merely structural components of membranes; they are also involved in various cellular signaling pathways.[17][18] They can serve as precursors for potent signaling molecules and are integral to the structure of lipid rafts, which are microdomains enriched in signaling proteins.[17]
Ether Lipid Biosynthesis and Signaling Precursor Formation
The biosynthesis of ether lipids is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum.[17][19] This pathway generates the precursors for various signaling molecules.
Caption: Biosynthesis of ether lipids and their role as signaling precursors.
Experimental Workflow for CMC Determination using Fluorescence
The following diagram illustrates a typical workflow for determining the CMC of this compound using the pyrene fluorescence method.
Caption: Workflow for CMC determination by pyrene fluorescence spectroscopy.
Conclusion
While the precise critical micelle concentration of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation and application. By understanding the properties of its ester-linked analogue, the factors that influence micellization, and the detailed protocols for CMC determination, researchers and drug development professionals can effectively utilize this stable and versatile phospholipid in their work. The unique properties of this compound, stemming from its ether linkages, underscore its potential in creating advanced and stable delivery systems and biophysical models. Further research to establish its CMC under various conditions will be invaluable to the scientific community.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. agilent.com [agilent.com]
- 13. d-nb.info [d-nb.info]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 16. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 17. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. From peroxisomal disorders to common neurodegenerative diseases – the role of ether phospholipids in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 12:0 Diether PC in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,2-didocecyl-sn-glycero-3-phosphocholine (12:0 Diether PC), a synthetic diether phospholipid. Ether lipids are of significant interest in drug delivery and membrane studies due to their enhanced stability against chemical and enzymatic degradation compared to their ester-linked counterparts. Understanding the solubility of this compound in various organic solvents is critical for its application in liposome formulation, bicelle preparation for NMR studies, and as a component in lipid-based drug delivery systems.
While specific quantitative solubility data for this compound is not extensively published, this guide compiles available information for structurally similar phospholipids to provide a reasonable estimation of its solubility. Furthermore, it details established experimental protocols for determining lipid solubility, enabling researchers to ascertain precise values for their specific applications.
Core Data Presentation
The solubility of phospholipids is highly dependent on the nature of the solvent, including its polarity and hydrogen-bonding capacity. Generally, phospholipids exhibit amphiphilic properties, leading to complex solubility behaviors.[1] A mixture of a nonpolar solvent and a polar solvent is often required to effectively dissolve phospholipids. For instance, a common solvent system for many phospholipids is a mixture of chloroform and methanol.[2][3]
The following table summarizes the solubility of various phosphatidylcholines in common organic solvents. This data can be used as a reference point for estimating the solubility of this compound.
| Phospholipid | Solvent | Solubility |
| L-α-Phosphatidylcholine (Egg) | Chloroform | 100 mg/mL[4] |
| L-α-Phosphatidylcholine (Egg) | Ethanol | 100 mg/mL[4] |
| 1,2-Dilauroyl-sn-glycero-3-PC (DLPC) | Ethanol | ~25 mg/mL[5] |
| 1,2-Dioleoyl-sn-glycero-3-PC (DOPC) | Ethanol | ~25 mg/mL[6] |
| 1,2-Dioleoyl-sn-glycero-3-PC (DOPC) | Chloroform | ~20 mg/mL[6] |
Note: The presence of ether linkages in this compound, as opposed to the ester linkages in the compounds listed above, may influence its interaction with solvents and thus its solubility. Experimental verification is highly recommended.
Experimental Protocols
Determining the saturation solubility of a lipid in an organic solvent is a crucial step in preformulation studies.[7] The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Equilibrium Shake-Flask Method
The shake-flask method is a conventional and widely used technique to determine the equilibrium solubility of a compound in a given solvent.[8]
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected organic solvent (e.g., chloroform, methanol, ethanol, or mixtures thereof). The excess solid is necessary to ensure that saturation is reached.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. The temperature should be controlled to reflect the intended application's conditions. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved lipid to settle. Centrifuge the samples at a high speed to pellet any remaining solid material.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent system for analysis. Quantify the concentration of the dissolved this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as phospholipids lack a strong UV chromophore.
-
Calculation: The solubility is reported as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
Thin-Film Hydration for Qualitative Assessment
This method can be used for a rapid, qualitative assessment of solubility, which is often a preliminary step in forming liposomes.[]
Methodology:
-
Film Formation: Dissolve a known mass of this compound in an organic solvent or a co-solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[2]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Observation: A uniform, transparent film indicates good solubility in the chosen solvent system. An opaque or patchy film may suggest poor solubility.
-
Hydration: The resulting lipid film can then be hydrated with an aqueous buffer to form liposomes, a common application for which solubility information is critical.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound using the equilibrium shake-flask method followed by HPLC analysis.
References
- 1. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4714571A - Process for purification of phospholipids - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 12:0 Diether PC in Advanced Membrane Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate world of membrane biophysics and drug delivery, the choice of model membrane components is paramount to the success and relevance of experimental outcomes. Among the diverse array of synthetic lipids, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) has emerged as a crucial tool for creating stable and biologically relevant membrane models. Its unique chemical structure, characterized by ether linkages instead of the more common ester bonds, confers remarkable resistance to chemical and enzymatic degradation, making it an invaluable asset for a wide range of applications, from the structural analysis of membrane proteins to the development of robust drug delivery vehicles. This technical guide provides an in-depth exploration of the role of this compound in membrane models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.
Physicochemical Properties of this compound
The defining feature of this compound is the presence of two dodecyl (12-carbon) chains linked to the glycerol backbone via ether bonds. This structural modification has profound implications for its physicochemical behavior in aqueous environments, distinguishing it from its ester-linked counterpart, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC).
| Property | This compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) | 12:0 PC (DLPC - 1,2-dilauroyl-sn-glycero-3-phosphocholine) | Reference |
| Molar Mass | 593.86 g/mol | 621.83 g/mol | [1] |
| Phase Transition Temperature (Tm) | Not explicitly found in search results. Generally higher than ester-linked counterparts. | -2 °C | [2] |
| Critical Micelle Concentration (CMC) | Not explicitly found in search results. | ~1.5 mM in water | [3] |
Note: While specific values for the phase transition temperature (Tm) and critical micelle concentration (CMC) of this compound were not found in the provided search results, it is a well-established principle that the replacement of ester linkages with ether linkages generally leads to an increase in the phase transition temperature due to altered packing of the acyl chains. The CMC is also likely to differ from its ester-linked analog. Researchers should empirically determine these values for their specific experimental conditions.
Applications in Membrane Models
The unique properties of this compound make it a versatile component in the construction of various membrane models, primarily liposomes and bicelles.
Liposomes
Liposomes are spherical vesicles composed of one or more lipid bilayers, serving as excellent models for cellular membranes and as carriers for drug delivery. The inclusion of this compound in liposomal formulations enhances their stability against hydrolysis, making them suitable for long-term studies or for applications where they might be exposed to hydrolytic enzymes.[4][5] Liposomes prepared with diether lipids are particularly useful for experiments that require extended incubation times or are performed at elevated temperatures.[4]
Bicelles
Bicelles are discoidal lipid structures, typically composed of a mixture of long-chain and short-chain phospholipids. They provide a more native-like bilayer environment for membrane proteins compared to micelles and are particularly amenable to nuclear magnetic resonance (NMR) studies.[6] this compound is utilized in the formation of pH-stable bicelles, which are crucial for studying proteins that require acidic or basic conditions.[7] The resistance of the ether linkages to acid or base-catalyzed hydrolysis ensures the integrity of the bicelle structure over a wide pH range.[7]
Experimental Protocols
Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)
This protocol describes a general method for preparing unilamellar liposomes containing this compound.
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
Other desired lipids (e.g., cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of all lipids in the mixture.
-
Agitate the flask by vortexing or manual shaking to disperse the lipid film and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. Do not freeze, as this can disrupt the vesicle structure.[4]
-
Preparation of this compound-Containing Bicelles for NMR Studies
This protocol outlines a general procedure for preparing bicelles using this compound for NMR analysis of membrane proteins.
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
A short-chain diether phosphocholine, such as 1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC)
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 6.6, containing 0.15 mM sodium azide)
-
Lyophilized membrane protein of interest
Procedure:
-
Lipid Mixture Preparation:
-
Co-dissolve the desired molar ratio of this compound and the short-chain diether PC in an appropriate organic solvent (e.g., chloroform). The ratio of long-chain to short-chain lipid (q-ratio) is a critical parameter that determines the size and phase behavior of the bicelles.
-
Remove the solvent under a stream of nitrogen gas, followed by drying under high vacuum to form a lipid film.
-
-
Hydration and Protein Reconstitution:
-
Hydrate the lipid film with the buffer solution to the desired total lipid concentration (e.g., 15-25% w/v).
-
Add the lyophilized membrane protein to the hydrated lipid mixture.
-
The mixture is typically subjected to several freeze-thaw cycles to facilitate protein insertion into the bicelles.
-
-
Homogenization:
-
Gently vortex the sample to ensure a homogenous suspension.
-
-
NMR Sample Preparation:
-
Transfer the bicelle-protein sample to an NMR tube for analysis.
-
Role in Signaling Pathways
While the primary role of this compound in membrane models is structural, providing a stable and inert matrix, the broader class of ether lipids has been implicated in cellular signaling. However, direct evidence for the involvement of this compound in specific signaling pathways is currently limited in the available literature. Some research suggests a potential for interaction with signaling pathways based on structural similarities to other bioactive lipids. For instance, its structural resemblance to miltefosine, an anticancer and antileishmanial drug, has led to speculation that it might influence the PI3K/Akt/mTOR pathway. However, this remains a hypothesis that requires experimental validation.
Conclusion
This compound stands out as a synthetic lipid of significant utility in the construction of robust and versatile model membranes. Its resistance to hydrolysis makes it an ideal component for liposomes and bicelles used in long-term biophysical studies, high-temperature experiments, and investigations under a wide range of pH conditions. While its direct role in cellular signaling is an area that warrants further investigation, its structural contribution to creating stable and biologically relevant membrane mimics is well-established. The experimental protocols provided in this guide offer a foundation for researchers to incorporate this compound into their own model membrane systems, paving the way for new discoveries in membrane protein function, drug-membrane interactions, and the development of next-generation drug delivery platforms. As research continues, a more complete understanding of the nuanced effects of this unique diether lipid on membrane properties and cellular processes is anticipated.
References
- 1. researchgate.net [researchgate.net]
- 2. csun.edu [csun.edu]
- 3. researchgate.net [researchgate.net]
- 4. Diether Liposomes this compound:Cholesterol (70:30 molar ratio 1mM) | Sigma-Aldrich [sigmaaldrich.com]
- 5. encapsula.com [encapsula.com]
- 6. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
Methodological & Application
Application Notes and Protocols for Bicelle Formation using 12:0 Diether PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formation of bicelles utilizing 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC or DIODPC). Bicelles are disc-shaped lipid aggregates that serve as a valuable model membrane system for studying the structure and function of membrane-associated proteins and for various applications in drug delivery. The use of ether-linked lipids like this compound offers significant advantages, including enhanced chemical stability over a wide pH range, making these bicelles particularly suitable for studies under acidic or basic conditions where traditional ester-linked lipids would undergo hydrolysis.[1][2][3]
Advantages of this compound Bicelles
-
pH Stability: The ether linkages in this compound are resistant to acid or base-catalyzed hydrolysis, allowing for the formation of stable bicelles over a broad pH range.[1][3]
-
Closer Mimicry of Natural Membranes: Bicelles provide a more native-like planar bilayer environment for membrane proteins compared to spherical micelles.[4][5]
-
Suitability for NMR Studies: Magnetically aligned bicelles are an excellent medium for determining the structure of isotopically labeled membrane proteins by solid-state NMR spectroscopy.[6][7]
Quantitative Data for this compound Bicelle Formation
The following table summarizes key quantitative parameters for the formation of bicelles using this compound in combination with a short-chain lipid or surfactant. The molar ratio of the long-chain lipid (this compound) to the short-chain component, often referred to as the 'q' value, is a critical factor in determining the size and phase behavior of the bicelles.
| Long-Chain Lipid | Short-Chain Component | Optimal Molar Ratio (q) | Total Lipid Concentration | pH Range for Stability |
| 1,2-Di-O-Dodecyl-sn-Glycero-3-Phosphocholine (this compound / DIODPC) | 3-(ChlorAmidoPropyl)-dimethylammonio-2-Hydroxyl-1-Propane Sulfonate (CHAPSO) | 4.3:1 | Not Specified | 1.0 - 6.5 |
| DidodecylPhosphatidylcholine (12-O-PC) | DihexylPhosphatidylcholine (6-O-PC) | Not Specified | Not Specified | Wide pH range stability implied |
Table 1: Quantitative parameters for the formation of this compound-based bicelles. Data synthesized from multiple sources.[1]
Experimental Protocol: Formation of this compound / CHAPSO Bicelles
This protocol details the steps for the preparation of pH-stable bicelles using a mixture of this compound and the zwitterionic surfactant CHAPSO.
Materials:
-
1,2-Di-O-Dodecyl-sn-Glycero-3-Phosphocholine (this compound) powder
-
3-(ChlorAmidoPropyl)-dimethylammonio-2-Hydroxyl-1-Propane Sulfonate (CHAPSO) powder
-
Buffer solution (e.g., 10mM phosphate buffer, pH 6.6, with 0.15 mM sodium azide)[1]
-
High-purity water (e.g., HPLC-grade)
-
Deuterium oxide (D₂O), if preparing samples for NMR
-
Glass vials
-
Vortex mixer
-
Water bath or heating block
-
Ice bath or refrigerator
Procedure:
-
Lipid Mixture Preparation:
-
Calculate the required amounts of this compound and CHAPSO to achieve a molar ratio of 4.3:1.
-
Accurately weigh the powdered lipids and combine them in a clean glass vial. For example, for a total of 50 mg of lipid mixture, the precise weights would depend on the molecular weights of the specific lots of this compound and CHAPSO being used.
-
-
Hydration of the Lipid Film:
-
Add the appropriate volume of buffer to the lyophilized lipid mixture to achieve the desired total lipid concentration. A common starting point for bicelle preparation is a total lipid concentration of 15% w/v (150 mg/mL).[1] For a 50 mg lipid mixture, this would correspond to approximately 333 µL of buffer.
-
Allow the mixture to hydrate at room temperature (18-22°C) for several hours. The hydration time can vary depending on the specific lipid composition and concentration. For some lipid mixtures, hydration can take from 2-3 hours up to 24 hours.[1]
-
-
Facilitating Bicelle Formation (Optional but Recommended):
-
To accelerate the formation of a clear bicelle solution, perform several cycles of heating and cooling.
-
Heat the vial in a water bath to approximately 40°C for 10 minutes.[1]
-
Cool the vial on ice or in a refrigerator to a temperature below the lipid phase transition temperature (e.g., 18°C).[1]
-
Repeat this heating and cooling cycle two to three times.[1]
-
Briefly vortex the sample between cycles to aid in the homogenization of the lipid suspension.[1]
-
-
Sample Equilibration and Storage:
-
After the final vortexing step, the solution should appear clear and slightly viscous, indicating the formation of bicelles.
-
Allow the sample to equilibrate at the desired experimental temperature before use.
-
For long-term storage, it is recommended to store the bicelle solution at a temperature that maintains their stability, typically refrigerated.
-
Experimental Workflow Diagram
Caption: Workflow for this compound bicelle formation.
Signaling Pathway and Logical Relationship Diagram
While bicelle formation itself is a self-assembly process and not a signaling pathway, the following diagram illustrates the logical relationship between the components and conditions that lead to the formation of stable bicelles.
Caption: Logical inputs for stable bicelle formation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. encapsula.com [encapsula.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. This compound powder Avanti Lipids [sigmaaldrich.com]
- 6. Bicelle samples for solid-state NMR of membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 12:0 Diether PC Liposomes by Extrusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as delivery vehicles for a variety of molecules, including pharmaceuticals, and in model membrane studies. The choice of lipid is critical in determining the physicochemical properties of the liposome, such as stability, fluidity, and release characteristics.
This application note details the preparation of liposomes using 1,2-didodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC), a synthetic diether phospholipid. Unlike their ester-linked counterparts, diether lipids possess ether linkages between the glycerol backbone and the alkyl chains. This structural difference confers enhanced chemical stability against hydrolysis over a wide pH range and resistance to oxidative degradation.[1][2] These properties make this compound liposomes particularly suitable for applications requiring long-term storage or use in harsh environments.
The extrusion method is a widely adopted technique for the preparation of unilamellar liposomes with a controlled and uniform size distribution.[3] This process involves passing a multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a defined pore size, resulting in the formation of large unilamellar vesicles (LUVs). The inclusion of cholesterol in the lipid formulation is a common practice to modulate membrane fluidity and further enhance stability.
Materials and Methods
Materials
-
1,2-didodecyl-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mini-Extruder
-
Polycarbonate membranes (100 nm pore size)
-
Filter supports
-
Gas-tight syringes (1 mL)
-
Round-bottom flask
-
Rotary evaporator
-
Heating block or water bath
-
Argon or nitrogen gas
-
Dynamic Light Scattering (DLS) instrument
Experimental Protocol
1. Lipid Film Hydration
a. Lipid Preparation: In a clean round-bottom flask, dissolve this compound and cholesterol in chloroform. A common and effective formulation is a 70:30 molar ratio of this compound to cholesterol.
b. Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the organic solvent, further dry the lipid film under a gentle stream of argon or nitrogen gas, followed by desiccation under vacuum for at least 2 hours.
c. Hydration: Hydrate the dry lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). The hydration should be performed above the phase transition temperature (Tc) of the lipid. For this compound, which has a low Tc, hydration can be effectively carried out at room temperature (approximately 25°C). Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
2. Liposome Extrusion
a. Extruder Assembly: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.
b. Temperature Control: Pre-heat the extruder assembly to a temperature slightly above the Tc of the lipid. For this compound liposomes, extrusion can be performed at room temperature (25°C) or slightly above (e.g., 30-40°C).
c. Extrusion Process: i. Transfer the MLV suspension to one of the gas-tight syringes. ii. Connect the loaded syringe to one end of the extruder and an empty syringe to the other end. iii. Gently push the plunger of the loaded syringe to pass the lipid suspension through the membranes into the empty syringe. iv. Repeat this process for a total of 11-21 passes. An odd number of passes ensures that the final liposome suspension is in the opposite syringe from the initial MLV suspension.
3. Characterization
a. Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and PDI of the extruded liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 is indicative of a homogenous and monodisperse liposome population.[3]
b. Encapsulation Efficiency (for loaded liposomes): To determine the amount of a hydrophilic compound encapsulated within the liposomes, the unencapsulated material must be separated from the liposome fraction. This can be achieved by methods such as size exclusion chromatography or dialysis. The amount of encapsulated and non-encapsulated compound is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC). The encapsulation efficiency (EE%) is calculated using the following formula:
Expected Results
The extrusion of a 70:30 molar ratio of this compound to cholesterol through 100 nm polycarbonate membranes is expected to yield unilamellar liposomes with the following characteristics:
| Parameter | Expected Value |
| Mean Hydrodynamic Diameter | ~100 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Appearance | Translucent |
Note: The final size and PDI can be influenced by the specific extrusion parameters, such as the number of passes and the precise temperature.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for preparing this compound liposomes.
Discussion
The protocol described provides a reliable method for the production of homogenous this compound liposomes. The inclusion of cholesterol is recommended to enhance membrane stability. The low phase transition temperature of this compound simplifies the procedure by allowing for hydration and extrusion at or near room temperature.
The enhanced stability of diether lipids makes these liposomes an excellent choice for applications requiring a long shelf-life or resistance to enzymatic degradation. For drug delivery applications, the encapsulation efficiency will depend on the physicochemical properties of the molecule to be encapsulated and may require further optimization of the formulation and loading method.
Conclusion
The extrusion method is a straightforward and effective technique for preparing this compound liposomes with a defined size and narrow size distribution. The inherent stability of the diether linkages in this compound offers significant advantages for various research and pharmaceutical applications. The detailed protocol and expected outcomes provided in this application note serve as a valuable resource for scientists and researchers working in drug development and lipid-based formulation.
References
Application Notes and Protocols for NMR Studies of Membrane Proteins using 12:0 Diether PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) for Nuclear Magnetic Resonance (NMR) studies of membrane proteins. The unique properties of this ether-linked phospholipid offer significant advantages in sample stability and versatility, making it an excellent choice for obtaining high-resolution structural and dynamic information.
Introduction to this compound in NMR Studies
This compound is a synthetic glycerophospholipid featuring two dodecyl chains linked to the glycerol backbone via ether bonds, in contrast to the ester bonds found in naturally abundant phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). This key structural difference imparts exceptional chemical stability, particularly resistance to acid- and base-catalyzed hydrolysis.[1] This stability is highly advantageous for long-term NMR experiments and for studying membrane proteins that require acidic or basic pH conditions for their function or stability.[1]
In NMR studies, this compound is primarily used as the long-chain lipid component in the formation of bicelles. Bicelles are discoidal lipid assemblies that serve as a native-like membrane mimetic, providing a planar bilayer environment that is more biologically relevant than detergent micelles.[2] These model membranes are compatible with both solution-state and solid-state NMR spectroscopy, enabling a wide range of structural and functional investigations of membrane proteins.
Key Advantages of this compound
-
Enhanced Chemical Stability: The ether linkages in this compound are resistant to hydrolysis over a wide pH range, preventing sample degradation during long NMR experiments or under extreme pH conditions.[1]
-
Native-like Environment: Bicelles formed with this compound provide a lipid bilayer environment that better mimics the native cell membrane compared to detergent micelles, which can sometimes denature or alter the conformation of membrane proteins.
-
Versatility in NMR Applications: this compound can be used to form both small, isotropically tumbling bicelles for high-resolution solution NMR and larger, magnetically alignable bicelles for solid-state NMR studies.[1]
-
Improved Sample Longevity: The resistance to degradation extends the usable lifetime of precious membrane protein samples, allowing for more extensive and varied NMR experimentation.
Quantitative Data and Comparisons
While direct quantitative comparisons for this compound are not extensively documented in a single source, the following table summarizes key properties and provides a comparison with the commonly used ester-linked lipid, DMPC.
| Property | This compound (Didodecyl-PC) | DMPC (Dimyristoyl-PC) | References |
| Linkage Type | Ether | Ester | [1] |
| Chemical Stability | High resistance to hydrolysis | Susceptible to acid/base hydrolysis | [1] |
| pH Range for Stability | Wide (e.g., 2.3 - 10.4 for bicelles) | Limited, prone to degradation at non-neutral pH | [1] |
| Typical Use in NMR | Long-term studies, studies at non-neutral pH | General NMR studies at neutral pH | [1] |
| Bicelle Formation | Forms stable bicelles with short-chain lipids (e.g., 6:0 Diether PC) | Forms stable bicelles with short-chain lipids (e.g., DHPC) | [1][3] |
Experimental Protocols
Protocol for Preparation of this compound / 6:0 Diether PC Bicelles for Solution NMR
This protocol is adapted from general procedures for preparing phospholipid bicelles and is tailored for the use of ether-linked lipids. The target is to form small, isotropically tumbling bicelles with a q-ratio (molar ratio of long-chain lipid to short-chain lipid) between 0.3 and 0.6, which is optimal for high-resolution solution NMR.[4]
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) powder
-
1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC) powder
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.8)
-
Deuterium oxide (D₂O)
-
Glass vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Calculate Lipid Quantities: Determine the required amounts of this compound and 6:0 Diether PC to achieve the desired q-ratio (e.g., q = 0.5) and total lipid concentration (typically 15-25% w/v for stock solutions).
-
Lipid Solubilization:
-
Weigh the calculated amounts of this compound and 6:0 Diether PC powders and combine them in a clean glass vial.
-
Add the appropriate volume of NMR buffer to the lipid mixture.
-
For a final NMR sample, typically 5-10% D₂O is included for the lock signal.
-
-
Hydration and Bicelle Formation:
-
Vortex the mixture vigorously for 2-3 minutes. The solution will appear cloudy.
-
Perform several freeze-thaw-vortex cycles to facilitate lipid hydration and bicelle formation. A typical cycle is:
-
Freeze the sample in liquid nitrogen or a dry ice/ethanol bath for 1 minute.
-
Thaw the sample in a warm water bath (around 40°C) until it is completely liquid.
-
Vortex vigorously for 2-3 minutes.
-
-
Repeat this cycle 5-10 times until the solution becomes clear. A clear solution at room temperature and below indicates the formation of small, isotropic bicelles.
-
-
Final Sample Preparation:
-
The resulting bicelle solution can be stored at 4°C for short periods or at -20°C for long-term storage.
-
For NMR experiments, the bicelle stock solution is typically mixed with the purified, detergent-solubilized membrane protein.
-
Protocol for Reconstitution of a Membrane Protein into this compound Bicelles
This protocol describes the incorporation of a purified membrane protein from a detergent-solubilized state into pre-formed this compound bicelles.
Materials:
-
Purified membrane protein in a suitable detergent (e.g., DPC, LDAO)
-
Pre-formed this compound / 6:0 Diether PC bicelle solution (from Protocol 4.1)
-
Dialysis tubing or centrifugal concentrators with an appropriate molecular weight cutoff (MWCO)
-
Bio-Beads or other detergent removal system (optional)
Procedure:
-
Determine Protein and Lipid Concentrations: Measure the concentration of your purified membrane protein. The final protein concentration in the NMR sample should typically be in the range of 0.1 to 1 mM. The lipid-to-protein molar ratio should be optimized for each protein, but a starting point is typically between 50:1 and 200:1.
-
Mixing Protein and Bicelles:
-
In a microcentrifuge tube, combine the detergent-solubilized membrane protein with the pre-formed bicelle solution at the desired lipid-to-protein ratio.
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which could denature the protein.
-
Incubate the mixture on ice or at 4°C for 1-2 hours to allow for the protein to start incorporating into the bicelles.
-
-
Detergent Removal:
-
Dialysis: Transfer the protein-bicelle mixture into a dialysis cassette with an appropriate MWCO. Dialyze against a large volume of NMR buffer at 4°C. Perform several buffer changes over 24-48 hours to ensure complete removal of the detergent.
-
Bio-Beads: Add a small amount of washed Bio-Beads to the protein-bicelle mixture and incubate with gentle rocking at 4°C. The incubation time will depend on the detergent and its critical micelle concentration (CMC). Monitor the process to avoid excessive removal of the short-chain diether lipid.
-
-
Sample Concentration and Final Preparation:
-
After detergent removal, concentrate the sample to the desired final volume for the NMR tube (typically 400-500 µL) using a centrifugal concentrator.
-
Add D₂O to a final concentration of 5-10% if not already present.
-
Transfer the final sample to a clean NMR tube.
-
Visualizations
Workflow for Membrane Protein Structure Determination using this compound Bicelles
Caption: Workflow for membrane protein structure determination using NMR.
Advantages of Diether vs. Ester Lipids for NMR Studies
Caption: Stability of diether vs. ester lipids in NMR samples.
References
- 1. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution of Membrane Proteins with 12:0 Diether PC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reconstitution of membrane proteins into liposomes using 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC). Ether-linked lipids, such as this compound, offer distinct advantages over their ester-linked counterparts, primarily due to their enhanced chemical stability. This makes them an invaluable tool for the functional and structural analysis of membrane proteins, particularly in the context of drug discovery and development where long-term stability and resistance to enzymatic degradation are crucial.
Application Notes
This compound is a synthetic glycerophospholipid distinguished by the presence of ether bonds linking the dodecyl hydrocarbon chains to the glycerol backbone. This structural feature confers a high degree of resistance to chemical and enzymatic hydrolysis.
Key Advantages of this compound in Membrane Protein Reconstitution:
-
Enhanced Stability: The ether linkages in this compound are not susceptible to cleavage by phospholipases and are more resistant to acidic and alkaline conditions compared to the ester bonds found in naturally occurring phospholipids.[1] This enhanced stability is critical for experiments requiring long incubation times, exposure to a wide pH range, or the presence of esterase activity.
-
Resistance to Oxidation: The saturated alkyl chains of this compound provide stability against oxidative degradation, which can be a concern with unsaturated lipids.[1] This is particularly beneficial for studying sensitive membrane proteins or for applications in drug delivery where the formulation may be exposed to oxidative stress.
-
Defined and Controlled System: As a synthetic lipid, this compound offers high purity and a defined chemical structure, leading to more reproducible and controlled in vitro systems. This is essential for biophysical characterization and for elucidating the specific effects of the lipid environment on membrane protein function.
-
Mimicking Natural Systems: While less common than ester lipids, ether lipids are found in the membranes of certain organisms, particularly archaea, and in specific tissues in mammals. Using this compound can therefore be relevant for studying proteins from these sources or for investigating the specific roles of ether lipids in membrane biology.[2]
-
Applications in Drug Delivery: Liposomes formulated with ether lipids, including this compound, have been explored for their potential in drug delivery systems. Their stability can lead to a longer circulation half-life for encapsulated therapeutics.[1][3]
Considerations for Use:
-
Physical Properties: The physical properties of this compound bilayers, such as fluidity and thickness, will differ from those of its ester-linked counterpart, 1,2-didodecanoyl-sn-glycero-3-phosphocholine (12:0 PC or DLPC). These differences can influence the activity of the reconstituted protein.
-
Detergent Selection: The choice of detergent for solubilizing the protein and lipid is a critical step. The optimal detergent and its concentration must be empirically determined for each membrane protein.
-
Protein-to-Lipid Ratio: The ratio of protein to lipid will affect the number of proteins incorporated per liposome and can influence the functional state of the reconstituted protein. This ratio often requires careful optimization.[4]
Quantitative Data Summary
The following tables summarize key properties of this compound and provide a general comparison of common detergent removal methods for proteoliposome reconstitution.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | [5] |
| Abbreviation | This compound | |
| Molecular Formula | C₃₂H₆₈NO₆P | |
| Molecular Weight | 593.86 g/mol | |
| Lipid Type | Glycerophospholipid (Ether Lipid) | [1] |
| Physical Form | Powder | |
| Storage Temperature | -20°C |
Table 2: Comparison of Detergent Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Detergent diffuses across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). | Gentle method, allows for slow removal which can be beneficial for protein folding. | Slow process (can take several days), not effective for detergents with a low critical micelle concentration (CMC).[4][6] |
| Hydrophobic Adsorption (e.g., Bio-Beads) | Porous polystyrene beads bind to hydrophobic detergent molecules. | Rapid and efficient removal of a wide range of detergents. | Can be too rapid, potentially leading to protein aggregation; may require multiple additions of beads.[3][7][8] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Proteoliposomes elute in the void volume, while smaller detergent micelles are retained. | Relatively rapid, can also be used to separate proteoliposomes from empty liposomes. | Can lead to sample dilution.[9] |
Experimental Protocols
The following protocols provide a general framework for the reconstitution of a purified membrane protein into this compound liposomes using the detergent dialysis method. Note: These are generalized protocols and will likely require optimization for your specific protein of interest.
Protocol 1: Preparation of this compound Liposomes
-
Lipid Film Preparation:
-
In a round-bottom flask, add the desired amount of this compound dissolved in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.
-
Vortex the flask vigorously to disperse the lipid, creating a suspension of multilamellar vesicles (MLVs).
-
-
Liposome Sizing (Extrusion):
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This helps to increase the lamellarity.
-
To produce unilamellar vesicles of a defined size, pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done 11-21 times.
-
The resulting liposome solution should appear translucent. Store at 4°C.
-
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein
-
Solubilization of Purified Membrane Protein:
-
The membrane protein should be purified and stored in a buffer containing a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), n-Octyl-β-D-glucopyranoside (OG), or CHAPS). The detergent concentration should be above its CMC.
-
-
Mixing of Protein and Lipid:
-
In a microcentrifuge tube, combine the solubilized membrane protein with the pre-formed this compound liposomes at the desired lipid-to-protein molar ratio (LPR). A common starting point for optimization is an LPR of 100:1 to 500:1 (w/w).
-
Add detergent to the mixture to a final concentration that is sufficient to saturate the liposomes. The exact concentration will need to be determined empirically but is often in the range of the detergent's CMC.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of mixed protein-lipid-detergent micelles.
-
-
Detergent Removal by Dialysis:
-
Transfer the mixture to a dialysis cassette with a molecular weight cut-off (MWCO) that is appropriate for retaining the proteoliposomes while allowing the passage of detergent monomers (e.g., 10-14 kDa).
-
Place the dialysis cassette in a large volume of detergent-free buffer (e.g., 1-2 Liters) at 4°C.
-
Perform several buffer changes over 48-72 hours to ensure complete removal of the detergent. For example, change the buffer after 4 hours, 12 hours, 24 hours, and 48 hours.
-
-
Characterization of Proteoliposomes:
-
After dialysis, harvest the proteoliposomes from the cassette.
-
Determine the protein incorporation efficiency by separating the proteoliposomes from unincorporated protein using techniques like sucrose density gradient centrifugation. The protein concentration in the liposome fraction can be quantified using a protein assay (e.g., BCA assay), taking care to use a detergent-compatible version if residual detergent is a concern.
-
Analyze the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).
-
Most importantly, assess the functionality of the reconstituted protein using an appropriate activity assay (e.g., transport assay, binding assay, or enzymatic assay).
-
Visualizations
References
- 1. Diether Liposomes this compound:Cholesterol (70:30 molar ratio 1mM) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Creating Stable Liposomes with 12:0 Diether PC and Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for a wide range of therapeutic agents. Their stability, however, remains a critical challenge for successful formulation and clinical translation. This document provides detailed application notes and protocols for the preparation of highly stable liposomes using 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and cholesterol.
The use of diether lipids, such as this compound, offers significant advantages over conventional ester-based phospholipids. The ether linkages in these lipids are resistant to chemical and enzymatic hydrolysis, as well as oxidation, leading to liposomes with extended shelf-life and stability in biological environments.[1][2] Cholesterol is incorporated into the lipid bilayer to modulate membrane fluidity, reduce permeability, and further enhance stability.[3][4] A commonly used and stable formulation involves a 70:30 molar ratio of this compound to cholesterol.[1]
These application notes will guide researchers through the process of preparing and characterizing these stable liposomes, providing a robust platform for various drug delivery applications.
Data Presentation
Table 1: Physicochemical Properties of this compound:Cholesterol Liposomes
| Parameter | Expected Value | Method of Analysis |
| Lipid Composition | This compound:Cholesterol (70:30 mol/mol) | - |
| Mean Diameter | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral to slightly negative | Electrophoretic Light Scattering |
| Morphology | Unilamellar, spherical vesicles | Transmission Electron Microscopy (TEM) |
Table 2: Long-Term Stability Data of Diether PC-Based Liposomes (18:0 Diether PC) at 4°C
This table presents data from a study on 18:0 Diether PC liposomes, which demonstrates the high stability conferred by the diether lipid structure. Similar stability is anticipated for this compound liposomes.
| Time Point | Mean Diameter (nm) | Polydispersity Index (PDI) |
| Initial | 105.2 | 0.11 |
| 3 Months | 106.1 | 0.12 |
| 6 Months | 105.8 | 0.11 |
| 12 Months | 107.3 | 0.13 |
Data adapted from a study on 18:0 Diether PC liposomes to illustrate expected stability trends.[5]
Experimental Protocols
Protocol 1: Preparation of this compound:Cholesterol Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size distribution.
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4 (or other desired buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of this compound and cholesterol (e.g., at a 70:30 molar ratio) in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for this compound, room temperature is sufficient). d. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film. b. Agitate the flask by gentle rotation (without creating foam) for 1-2 hours at a temperature above the lipid phase transition temperature. This process will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and place it in the extruder. c. Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).
-
Storage: a. Transfer the final liposome suspension to a sterile glass vial. b. Store the liposomes at 4°C. Do not freeze , as this can disrupt the liposome structure.[1][2]
Protocol 2: Characterization of Liposomes
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 173°).
-
Perform the measurement to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a monodisperse and homogenous liposome population.
B. Morphological Analysis by Transmission Electron Microscopy (TEM)
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a few minutes.
-
Remove the excess suspension with filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid for contrast enhancement.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to visualize the morphology and size of the liposomes.
Visualizations
Caption: Experimental workflow for the preparation and characterization of stable diether liposomes.
Caption: Molecular organization of this compound and cholesterol in a liposome bilayer.
References
- 1. Diether Liposomes this compound:Cholesterol (70:30 molar ratio 1mM) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Clipos™ Diether Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Cholesterol on the Stability and Lubrication Efficiency of Phosphatidylcholine Surface Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Hydrating 12:0 Diether PC Lipid Films to Form Unilamellar Vesicles
Introduction
This document provides a detailed protocol for the hydration of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) lipid films to produce unilamellar vesicles (liposomes). This compound is a synthetic phospholipid distinguished by ether linkages between the glycerol backbone and the dodecyl chains, in contrast to the ester linkages found in most naturally occurring phospholipids. This structural difference confers enhanced stability against hydrolysis and oxidation, making liposomes derived from this compound particularly suitable for applications requiring long-term stability or exposure to harsh conditions.
This protocol is intended for researchers, scientists, and drug development professionals working on lipid nanoparticle (LNP) formulations for drug delivery, in vitro model membrane studies, and other biomedical applications. The procedure described herein is based on the well-established thin-film hydration method followed by extrusion to achieve a homogenous population of vesicles with a defined size.
Materials and Equipment
Materials
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
Chloroform (or a suitable organic solvent mixture, e.g., chloroform:methanol 2:1 v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrogen or Argon gas, high purity
-
Deionized water
Equipment
-
Round-bottom flask (e.g., 10 mL)
-
Rotary evaporator
-
Vacuum pump or desiccator
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder (e.g., mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (e.g., 1 mL glass syringes)
-
Glass vials
-
Analytical balance
-
Dynamic Light Scattering (DLS) instrument for size analysis
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound:Cholesterol liposomes.
| Parameter | Value | Notes |
| Lipid Composition | ||
| This compound (molar %) | 70 mol% | The primary structural component of the bilayer. |
| Cholesterol (molar %) | 30 mol% | Included to modulate membrane fluidity and stability. |
| Hydration & Formulation | ||
| Hydration Buffer | Phosphate-Buffered Saline (PBS) | pH should be maintained at 7.4 for optimal vesicle stability. |
| Final Lipid Concentration | 1 mM | This concentration is suitable for many in vitro and cell-based assays. |
| Hydration Temperature | 25-30 °C | This is above the estimated gel-to-liquid crystalline phase transition temperature (Tc) of this compound, ensuring the lipids are in a fluid state for hydration. |
| Vesicle Characteristics | ||
| Target Vesicle Diameter | 100 nm | Achieved through extrusion. Vesicle size should be confirmed by Dynamic Light Scattering (DLS). |
| Polydispersity Index (PDI) | < 0.2 | A PDI below 0.2 indicates a monodisperse population of vesicles. |
Experimental Protocol
This protocol details the steps for preparing approximately 1 mL of a 1 mM liposome suspension.
Lipid Film Preparation
1.1. Lipid Solubilization:
- Weigh the appropriate amounts of this compound and cholesterol to achieve a 70:30 molar ratio for a final total lipid concentration of 1 mM in 1 mL.
- Dissolve the weighed lipids in a sufficient volume of chloroform (e.g., 1-2 mL) in a clean, round-bottom flask.
- Gently swirl the flask until the lipids are fully dissolved, resulting in a clear solution.
1.2. Solvent Evaporation:
- Attach the flask to a rotary evaporator.
- Immerse the flask in a water bath set to 25-30 °C.
- Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.
- Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
1.3. Residual Solvent Removal:
- Place the flask under high vacuum for at least 2 hours (or overnight in a desiccator) to ensure complete removal of any residual chloroform. This step is critical for the formation of stable vesicles.
Lipid Film Hydration
2.1. Hydration:
- Pre-warm the PBS (pH 7.4) hydration buffer to 25-30 °C.
- Add 1 mL of the pre-warmed PBS to the round-bottom flask containing the dry lipid film.
- Immediately seal the flask and vortex vigorously for 5-10 minutes. The lipid film should lift off the glass surface and disperse into the buffer, forming a milky suspension of multilamellar vesicles (MLVs).
- Incubate the flask at 25-30 °C for 1 hour, with intermittent vortexing every 10-15 minutes, to ensure complete hydration.
Vesicle Sizing by Extrusion
3.1. Extruder Assembly:
- Assemble the mini-extruder according to the manufacturer's instructions, fitting it with a 100 nm polycarbonate membrane.
3.2. Extrusion Process:
- Transfer the MLV suspension into a glass syringe.
- Pass the suspension through the extruder into a second syringe.
- Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform population of large unilamellar vesicles (LUVs).
- The resulting liposome suspension should appear more translucent than the initial MLV suspension.
Characterization and Storage
4.1. Size Analysis:
- Determine the mean vesicle diameter and polydispersity index (PDI) of the final liposome suspension using Dynamic Light Scattering (DLS).
4.2. Storage:
- Store the prepared liposomes in a sealed glass vial at 4 °C.
- Do not freeze , as this will disrupt the vesicle structure.
- For optimal results, use the liposomes within 1-2 weeks of preparation.
Experimental Workflow Diagram
Application of 12:0 Diether PC in Gene Therapy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) is a synthetic, saturated diether phospholipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for gene therapy applications. Its unique diether linkages, in contrast to the ester linkages found in naturally occurring phospholipids, confer enhanced stability against enzymatic degradation, making it an attractive component for in vivo drug delivery systems. Within an LNP formulation, this compound typically acts as a helper lipid, contributing to the structural integrity and stability of the nanoparticle, and facilitating the encapsulation and subsequent intracellular delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA).
The amphiphilic nature of this compound, with its hydrophilic phosphocholine head group and two hydrophobic 12-carbon alkyl chains, allows for its incorporation into the lipid bilayer of LNPs. Studies suggest that the inclusion of diether lipids like this compound in LNP formulations can improve the bioavailability and efficacy of encapsulated therapeutics by promoting endosomal escape and reducing immunogenicity[1]. This document provides detailed application notes and protocols for the use of this compound in gene therapy research.
Mechanism of Action in LNP-Mediated Gene Delivery
Lipid nanoparticles are the leading non-viral vectors for delivering nucleic acids[2][3]. The overall mechanism of LNP-mediated gene delivery involves several key steps, starting from the formulation of the LNP to the release of the genetic payload into the cytoplasm of the target cell. While this compound is a structural component, it plays a crucial role in the overall stability and fusogenicity of the LNP, which are critical for successful gene delivery.
The typical LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: This lipid is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation. At physiological pH (around 7.4), it becomes neutral, reducing toxicity.
-
Helper Lipid (e.g., this compound, DSPC, DOPE): These are neutral phospholipids that, along with cholesterol, form the stable structure of the LNP[3]. They can influence the fluidity and fusogenicity of the LNP membrane[2].
-
Cholesterol: This provides structural integrity to the LNP, filling the gaps between the other lipid molecules and enhancing stability.
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance from circulation in vivo[2].
The generally accepted mechanism for LNP-mediated mRNA delivery is as follows:
-
Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.
-
Endosomal Escape: Once inside the endosome, the acidic environment protonates the ionizable lipid, giving it a positive charge. This charged lipid is thought to interact with the negatively charged lipids of the endosomal membrane, leading to the disruption of the endosome and the release of the mRNA into the cytoplasm.
-
Translation: The released mRNA is then translated by the cell's ribosomal machinery to produce the protein of interest.
Data Presentation: Representative LNP Formulation Characteristics
| Parameter | Target Range/Value | Method of Analysis |
| Particle Size (Diameter) | 70 - 150 nm | Dynamic Light Scattering (DLS)[4] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[4] |
| Zeta Potential | Near-neutral at physiological pH (-10 to +10 mV) | Electrophoretic Light Scattering (ELS)[4] |
| Encapsulation Efficiency | > 90% | RiboGreen Assay or equivalent fluorescent dye assay |
Experimental Protocols
The following protocols are representative and should be optimized for specific applications and equipment.
Protocol 1: Formulation of this compound-Containing LNPs using Microfluidics
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible mixing of the lipid and aqueous phases, leading to the formation of uniform LNPs.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
This compound
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Ethanol (200 proof, RNase-free)
-
mRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEGylated lipid in ethanol at a concentration of 10-20 mg/mL.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In an RNase-free tube, combine the lipid stock solutions to achieve a desired molar ratio. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid:helper lipid (this compound):cholesterol:PEGylated lipid[5].
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Preparation of the Aqueous Phase:
-
Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another.
-
Set the flow rates of the syringe pumps to achieve a desired flow rate ratio (FRR) of the aqueous to organic phase, typically 3:1. The total flow rate will depend on the microfluidic chip and should be optimized to achieve the desired particle size.
-
Initiate the pumps to mix the two phases in the microfluidic chip. The rapid mixing will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
Collect the resulting LNP solution.
-
-
Dialysis and Concentration:
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette for at least 6 hours, with several buffer changes.
-
If necessary, concentrate the LNP solution using a centrifugal filter device.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the final LNP formulation using DLS and ELS.
-
Determine the mRNA encapsulation efficiency using a RiboGreen assay. This involves measuring the fluorescence of the dye in the presence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of Cells with this compound-LNPs
This protocol describes the procedure for transfecting cultured cells with the formulated LNPs to assess gene expression.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound-LNP formulation encapsulating reporter mRNA (e.g., Luciferase or GFP)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
LNP Treatment:
-
On the day of transfection, dilute the LNP formulation in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 10-100 ng/well).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for LNP uptake and protein expression.
-
-
Assessment of Gene Expression:
-
For Luciferase mRNA: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
For GFP mRNA: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize the cells using a fluorescence microscope.
-
Protocol 3: In Vivo Administration and Evaluation of Gene Expression
This protocol provides a general guideline for the intravenous administration of LNPs to mice and the subsequent assessment of gene expression in a target organ (e.g., the liver). All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
This compound-LNP formulation encapsulating reporter mRNA (e.g., Luciferase)
-
6-8 week old mice (e.g., C57BL/6)
-
Sterile PBS
-
In vivo imaging system (IVIS) or reagents for tissue homogenization and protein quantification
Procedure:
-
LNP Preparation for Injection:
-
Thaw the LNP formulation and dilute it with sterile PBS to the desired final concentration for injection. The typical dose of mRNA administered via LNPs can range from 0.1 to 1.0 mg/kg body weight.
-
-
Intravenous Administration:
-
Administer the LNP solution to the mice via intravenous injection (e.g., through the tail vein).
-
-
In Vivo Imaging (for Luciferase):
-
At a predetermined time point after injection (e.g., 6, 24, or 48 hours), anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Image the mice using an in vivo imaging system to detect the bioluminescence signal, which corresponds to the location and level of protein expression.
-
-
Ex Vivo Analysis:
-
At the end of the experiment, euthanize the mice and harvest the organs of interest (e.g., liver, spleen).
-
Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression. Alternatively, for other reporter proteins, perform a Western blot or ELISA.
-
Conclusion
This compound is a valuable component in the development of stable and effective lipid nanoparticles for gene therapy. Its inclusion can enhance the in vivo stability and delivery efficiency of nucleic acid payloads. The protocols provided herein offer a framework for the formulation, in vitro testing, and in vivo evaluation of this compound-containing LNPs. Researchers should note that the specific formulation parameters, such as the molar ratios of the lipids and the manufacturing process, need to be carefully optimized to achieve the desired physicochemical properties and biological activity for their specific application.
References
Experimental Guide to Using 12:0 Diether PC in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) is a synthetic glycerophospholipid distinguished by the presence of two 12-carbon alkyl chains linked to the glycerol backbone via ether bonds, in contrast to the more common ester linkages found in naturally occurring phospholipids. This structural feature confers a high degree of chemical stability, rendering it resistant to hydrolysis by phospholipases and to oxidative degradation.[1] These properties make this compound an excellent candidate for various applications in cell culture, particularly in the formulation of stable liposomes for drug delivery and for studies investigating the influence of membrane lipid composition on cellular processes.[2] Ether lipids, as a class, are known to be enriched in certain cancer cells and can influence membrane fluidity, signaling pathways, and cell viability, making them a subject of interest in cancer research.[3][4]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including liposome preparation, cell treatment, and assays for cytotoxicity, apoptosis, cellular uptake, and signal transduction.
Application Notes
Preparation of this compound Liposomes
A common application of this compound is in the formation of liposomes, often in combination with cholesterol to modulate membrane rigidity. The following is a general protocol for preparing small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Materials:
-
This compound powder
-
Cholesterol powder
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
-
Sterile glass vials
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol in chloroform at a 70:30 molar ratio in a round-bottom flask. A typical starting concentration is 10-20 mg total lipid per mL of chloroform.[5]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids to evaporate the chloroform. This will create a thin lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.[5]
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by adding the buffer to the flask and agitating. The temperature of the PBS should be above the phase transition temperature of the lipid mixture.
-
Vortex or sonicate the mixture in a water bath sonicator until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[6]
-
-
Extrusion:
-
Assemble the liposome extrusion device with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This process will reduce the size and lamellarity of the vesicles, resulting in a more homogenous population of SUVs.[7]
-
-
Sterilization and Storage:
-
For cell culture applications, the liposome suspension should be sterilized by passing it through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C. Do not freeze, as this can disrupt the liposomal structure. The ether linkages in this compound contribute to a longer shelf life compared to ester-linked phospholipid liposomes.
-
Data Presentation
The following table presents hypothetical quantitative data on the cytotoxic effects of this compound liposomes on various cancer cell lines and a non-cancerous cell line. This data is for illustrative purposes to guide experimental design.
| Cell Line | Cell Type | Treatment | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | This compound Liposomes | 48 | 25 |
| MCF-7 | Breast Cancer | This compound Liposomes | 48 | 35 |
| A549 | Lung Cancer | This compound Liposomes | 48 | 40 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | This compound Liposomes | 48 | >100 |
Experimental Protocols
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound liposome suspension
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound liposomes (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol determines if this compound induces apoptosis.[8][9]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound liposome suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound liposomes for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cellular Uptake of Liposomes (Flow Cytometry)
This protocol quantifies the internalization of this compound liposomes by cells.
Materials:
-
Fluorescently labeled this compound liposomes (e.g., containing a lipophilic dye like DiD or DiI)[10]
-
Cells of interest
-
12-well cell culture plates
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Liposome Preparation: Prepare this compound liposomes incorporating a fluorescent lipophilic dye during the lipid film formation step.[10]
-
Cell Seeding and Treatment: Seed cells in 12-well plates. Treat with fluorescently labeled liposomes at a desired concentration (e.g., 50 µM) for various time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting: Wash the cells with PBS to remove non-internalized liposomes. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Preparation for FACS: Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify liposome uptake.
Protocol 4: Analysis of PI3K/Akt Signaling (Western Blot)
This protocol investigates the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound liposome suspension
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound liposomes for the desired time. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated Akt to total Akt.
Signaling Pathway
References
- 1. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Co-delivery of Three Synergistic Chemotherapeutics in A Core-Shell Nanoscale Coordination Polymer for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of short-chain fatty acids on proliferation and production of pro- and anti-inflammatory cytokines by cultured lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian <i>Eudistoma kaverium</i> - Journal of King Saud University - Science [jksus.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent aggregation of 12:0 Diether PC vesicles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) vesicles.
Troubleshooting Guide: Vesicle Aggregation
Visible aggregation or precipitation of your this compound vesicle suspension can compromise experimental results. This guide will help you identify and address the potential causes.
Diagram: Troubleshooting Workflow for Vesicle Aggregation
Caption: Troubleshooting workflow for identifying and resolving this compound vesicle aggregation.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound vesicles aggregating immediately after preparation?
A1: Immediate aggregation is often due to suboptimal formulation or preparation parameters. Key factors include:
-
pH of the Hydration Buffer: Although diether lipids are more stable over a wide pH range than ester lipids, extreme pH values can still affect vesicle stability. Maintaining a pH between 6.5 and 7.5 is generally recommended for phosphocholine-based vesicles.
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and leading to aggregation.[1] This is particularly relevant for zwitterionic lipids like PC, where electrostatic stabilization is already minimal.
-
Incomplete Hydration: If the lipid film is not fully hydrated, larger, multilamellar vesicles (MLVs) can form, which are more prone to aggregation and precipitation.
-
Suboptimal Sizing: Insufficient energy input during sizing (e.g., too few extrusion passes, inadequate sonication) can result in a heterogeneous population of vesicles with a high polydispersity index (PDI), which can be less stable.[2][3]
Q2: My vesicles look fine initially but aggregate after a few days in storage. What can I do?
A2: This indicates a long-term stability issue. Consider the following:
-
Storage Temperature: For this compound vesicles, storage at 4°C is recommended. Crucially, do not freeze the vesicle suspension. The formation of ice crystals can rupture the lipid membranes, leading to aggregation upon thawing.
-
Inclusion of Charged Lipids: Incorporating a small molar percentage (e.g., 5-10 mol%) of a charged lipid, such as a diether phosphatidylglycerol (PG), can increase the magnitude of the zeta potential and enhance electrostatic repulsion between vesicles, thereby improving colloidal stability.
-
Steric Stabilization: The addition of a lipid conjugated to a hydrophilic polymer, such as polyethylene glycol (PEG), can provide a steric barrier that prevents vesicles from coming into close contact and aggregating.
Q3: What are the advantages of using this compound in terms of vesicle stability?
A3: The ether linkages in this compound offer several stability advantages over the more common ester linkages found in lipids like DPPC or DOPC:
-
Resistance to Hydrolysis: Ether bonds are chemically more stable and resistant to hydrolysis over a wide pH range, from acidic to alkaline conditions.[4] This makes them suitable for formulations that may be exposed to harsh pH environments.
-
Oxidative Stability: The saturated alkyl chains and the ether linkages make these lipids resistant to oxidative degradation.
-
Enzymatic Resistance: The stereochemistry and ether bonds enhance resistance to degradation by phospholipases.
Q4: Can I use buffers other than PBS for my this compound vesicles?
A4: Yes, other buffers such as HEPES, Tris, or citrate can be used. However, it is important to consider the following:
-
pH: Ensure the buffer is set to a pH that maintains vesicle stability (typically 6.5-7.5).
-
Ionic Strength: Be mindful of the salt concentration in your buffer. If you observe aggregation, consider reducing the salt concentration or using a buffer with a lower ionic strength.
-
Interactions with Divalent Cations: Some buffers may contain divalent cations (e.g., Ca²⁺, Mg²⁺). While PC headgroups are zwitterionic, high concentrations of divalent cations can sometimes induce aggregation of phospholipid vesicles.[5][6] It is advisable to start with a buffer containing monovalent salts (e.g., NaCl, KCl).
Quantitative Data Summary
The following tables summarize key parameters that influence the stability of phosphocholine vesicles. While specific data for this compound is limited, these tables provide a general guide based on similar lipid systems.
Table 1: Effect of pH and Ionic Strength on Vesicle Stability
| Parameter | Condition | Typical Zeta Potential (mV) | Observation |
| pH | 5.5 - 7.5 | -5 to +5 | Stable |
| < 5.0 or > 8.0 | Variable | Potential for aggregation due to changes in headgroup protonation | |
| Ionic Strength | Low (< 50 mM NaCl) | -5 to +5 | Generally stable |
| High (> 150 mM NaCl) | Approaching 0 | Increased risk of aggregation due to charge screening[1] |
Table 2: Influence of Lipid Composition on Vesicle Stability
| Lipid Composition (molar ratio) | Typical Zeta Potential (mV) in 10 mM NaCl, pH 7.4 | Expected Stability |
| 100% this compound | Near-neutral (-5 to +5) | Moderate; susceptible to aggregation at high concentrations or ionic strengths |
| 90% this compound / 10% Diether PG | -20 to -40 | High; enhanced electrostatic stabilization |
| 95% this compound / 5% PEG-Lipid | Near-neutral | High; enhanced steric stabilization |
Experimental Protocols
Protocol 1: Preparation of this compound Unilamellar Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.
Materials:
-
This compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)
-
Chloroform
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation: a. Dissolve a known amount of this compound in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid. b. Add the warm buffer to the flask containing the dry lipid film. c. Gently swirl the flask to hydrate the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). Allow this to hydrate for at least 30 minutes.
-
Extrusion (Sizing): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane 11-21 times to form unilamellar vesicles with a more uniform size distribution.
-
Storage: a. Store the final vesicle suspension at 4°C. Do not freeze.
Protocol 2: Characterization of Vesicle Size and Stability
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Prepared vesicle suspension
Procedure:
-
Size Measurement (DLS): a. Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS analysis. b. Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 indicates a relatively monodisperse population.
-
Stability Assessment (Zeta Potential): a. Dilute the vesicle suspension in an appropriate buffer (e.g., 10 mM NaCl) for zeta potential measurement. b. Measure the zeta potential. For neutral vesicles, the value will be close to zero. For charged vesicles, a value greater than |±20 mV| generally indicates good colloidal stability.
Factors Influencing Vesicle Aggregation
The stability of a vesicle suspension is a balance of attractive and repulsive forces between individual vesicles.
Diagram: Interplay of Factors in Vesicle Aggregation
Caption: Factors influencing the balance between aggregation and stability in vesicle suspensions.
References
- 1. Ion-Mediated Structural Discontinuities in Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Calcium ions do not influence the Aβ(25-35) triggered morphological changes of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of phospholipase D with 1,2 diacyl-sn-glycerol-3-phosphorylcholine, dodecylsulfate, and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in 12:0 Diether PC Liposomes
Welcome to the technical support center for optimizing drug encapsulation efficiency in 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the formulation and drug loading of this compound liposomes.
Q1: My encapsulation efficiency for a hydrophilic drug is very low. What are the common causes and how can I improve it?
A1: Low encapsulation efficiency for hydrophilic drugs is a common challenge. Here are the likely causes and troubleshooting steps:
-
Liposome Preparation Method: Passive entrapment methods like thin-film hydration have inherently low encapsulation efficiencies for hydrophilic compounds because the drug is only entrapped within the aqueous core of the liposomes.[1]
-
Lipid Concentration: A higher lipid concentration generally leads to a higher total internal volume of liposomes, which can increase the encapsulation of hydrophilic drugs.[2]
-
Solutions:
-
Employ Active Loading: For ionizable hydrophilic drugs, active (or remote) loading is highly recommended. This technique uses a transmembrane pH or ion gradient to drive the drug into the liposome core, achieving significantly higher encapsulation efficiencies (often >90%).[3][] A common method is the ammonium sulfate gradient, where the uncharged drug crosses the membrane and becomes protonated and trapped inside the acidic core.[5]
-
Increase Lipid Concentration: Try increasing the initial concentration of this compound and cholesterol in your formulation.
-
Optimize Hydration Volume: When using passive loading, minimizing the hydration volume can increase the drug concentration in the aqueous phase, potentially leading to higher encapsulation.
-
Q2: I'm observing aggregation or precipitation of my this compound liposome suspension. What could be the issue?
A2: Liposome aggregation can be caused by several factors. Due to the shorter C12 alkyl chains, this compound creates a more fluid membrane, which might influence stability.
-
Inappropriate Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.
-
Suboptimal Cholesterol Content: Cholesterol modulates membrane fluidity and stability.[6] While this compound forms fluid membranes, an incorrect amount of cholesterol can lead to instability.
-
Solutions:
-
Adjust Buffer Conditions: Use a buffer with a lower ionic strength. Ensure the pH of your buffer is appropriate for your lipid and drug combination.
-
Optimize Cholesterol Ratio: A 70:30 molar ratio of this compound to cholesterol is a common starting point that often provides good stability.[7] You may need to optimize this ratio for your specific application.
-
Incorporate Charged Lipids: The inclusion of a small percentage of a charged lipid (e.g., a diether analog of PG or PS) can increase the zeta potential of the liposomes, enhancing electrostatic repulsion and preventing aggregation.
-
Q3: My hydrophobic drug shows poor encapsulation or is leaking from the liposomes. How can I improve retention?
A3: For hydrophobic drugs, encapsulation primarily occurs within the lipid bilayer.
-
Drug-to-Lipid Ratio: Exceeding the saturation capacity of the bilayer can lead to drug precipitation or exclusion from the membrane.
-
Membrane Fluidity: The shorter C12 chains of this compound result in a more fluid membrane compared to lipids with longer chains like DSPC.[8] While this can facilitate drug partitioning into the bilayer, excessive fluidity might also lead to increased drug leakage.
-
Solutions:
-
Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration that allows for maximum encapsulation without compromising liposome integrity.
-
Adjust Cholesterol Content: Increasing the cholesterol content can decrease membrane fluidity and permeability, which may help to better retain the hydrophobic drug within the bilayer.[6]
-
Consider Lipid Composition: If leakage persists, consider incorporating a small amount of a longer-chain diether lipid to slightly decrease the overall membrane fluidity.
-
Q4: What is the phase transition temperature (Tc) of this compound, and why is it important for drug encapsulation?
A4: 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) does not exhibit a distinct gel-to-liquid crystalline phase transition over a broad temperature range (from -120°C to +120°C).[9] This is a key property of many ether-linked lipids.
-
Importance for Drug Loading: For many liposome preparation and drug loading methods, it is crucial to work at a temperature above the Tc of the lipids to ensure the membrane is in a fluid and less permeable state. Since this compound lacks a sharp Tc in the typical working range, this provides more flexibility in choosing the operating temperature. However, for active loading procedures, temperatures around 60-65°C are often used to ensure sufficient membrane fluidity for the drug to cross the bilayer.[] For passive loading of hydrophobic drugs, performing the hydration step at a moderately elevated temperature can still be beneficial to ensure proper formation of the lipid bilayer.
Data Presentation: Factors Influencing Encapsulation Efficiency
The following tables summarize quantitative data on how various parameters can affect drug encapsulation efficiency. Note that while the principles are directly applicable to this compound, some of the specific values are derived from studies on similar liposomal systems and are provided for illustrative purposes.
Table 1: Effect of Cholesterol Content on Encapsulation Efficiency of a Hydrophilic and a Hydrophobic Drug
| Phospholipid:Cholesterol (molar ratio) | Encapsulation Efficiency (%) - Hydrophilic Drug (Atenolol) | Encapsulation Efficiency (%) - Hydrophobic Drug (Quinine) |
| 100:0 | ~75% | ~70% |
| 80:20 | ~85% | ~80% |
| 70:30 | ~90% | ~88% |
| 60:40 | ~80% | ~82% |
| 50:50 | ~70% | ~75% |
| Data adapted from studies on DMPC, DPPC, and DSPC liposomes, which show that a 70:30 lipid-to-cholesterol ratio often provides an optimal balance for stability and encapsulation.[6][10] Increasing cholesterol beyond this point can lead to a decrease in encapsulation efficiency for some drugs. |
Table 2: Effect of Drug-to-Lipid Ratio on the Encapsulation Efficiency of Doxorubicin (Remote Loading)
| Initial Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| 0.05 | ~100% |
| 0.1 | ~98% |
| 0.2 | ~95% |
| 0.4 | ~85% |
| 0.8 | <70% |
| Data adapted from studies on DSPC/Cholesterol liposomes.[11] This demonstrates that while remote loading is highly efficient, increasing the initial drug concentration relative to the lipid concentration can lead to a decrease in the overall encapsulation efficiency. |
Experimental Protocols
Here are detailed methodologies for key experiments related to the encapsulation of drugs in this compound liposomes.
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol is suitable for the passive encapsulation of both hydrophilic and hydrophobic drugs.
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (e.g., in a 70:30 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
If encapsulating a hydrophobic drug, add it to the organic solvent at this stage at the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of approximately 40°C to form a thin, uniform lipid film on the inner surface of the flask.[12]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer at the desired concentration.
-
Gently rotate the flask at a temperature above room temperature (e.g., 30-40°C) for 30-60 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[13]
-
-
Size Reduction (Extrusion):
-
Assemble a lipid extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature similar to the hydration step.
-
Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[12]
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Protocol 2: Remote Loading of Doxorubicin into this compound Liposomes using an Ammonium Sulfate Gradient
This protocol is for the active loading of a weakly basic hydrophilic drug like doxorubicin.
-
Preparation of Blank Liposomes:
-
Prepare liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution (pH 4.5-5.5) as the hydration buffer.
-
After extrusion, create the transmembrane gradient by removing the external ammonium sulfate. This can be done by dialysis against a sucrose solution or a buffer such as HEPES-buffered saline (HBS) at pH 7.4.
-
-
Drug Loading:
-
Prepare a stock solution of doxorubicin (e.g., 2 mg/mL in water).
-
Add the doxorubicin solution to the blank liposome suspension to achieve the desired drug-to-lipid ratio (e.g., 1:10 w/w).
-
Incubate the mixture at 60-65°C for 30-60 minutes with gentle stirring. During this time, neutral doxorubicin will diffuse into the liposomes, become protonated in the acidic core, and precipitate, effectively trapping it inside.
-
-
Purification:
-
Cool the liposome suspension to room temperature.
-
Remove any unencapsulated doxorubicin using size exclusion chromatography or dialysis as described in Protocol 1.
-
Protocol 3: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry
This protocol provides a general method for determining the encapsulation efficiency.
-
Create a Standard Curve:
-
Prepare a series of standard solutions of the drug in a suitable solvent (e.g., methanol for doxorubicin).
-
Measure the absorbance of each standard at the drug's λmax (e.g., ~480 nm for doxorubicin) using a UV-Vis spectrophotometer.[13]
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Measure Total Drug Concentration:
-
Take a known volume of the unpurified drug-loaded liposome suspension.
-
Disrupt the liposomes by adding a solvent that dissolves the lipid membrane (e.g., methanol or a buffer containing a detergent like Triton X-100).
-
Measure the absorbance of the resulting solution and determine the total drug concentration (Ctotal) using the standard curve.
-
-
Measure Free Drug Concentration:
-
Separate the liposomes from the unencapsulated drug using a method like ultracentrifugation or by collecting the eluate from a size exclusion column.
-
Measure the absorbance of the supernatant or eluate containing the free drug and determine its concentration (Cfree) using the standard curve.
-
-
Calculate Encapsulation Efficiency (EE%):
-
Use the following formula: EE% = [(Ctotal - Cfree) / Ctotal] x 100
-
Visualizations
The following diagrams illustrate key workflows and relationships in the preparation and optimization of drug-loaded liposomes.
Caption: Passive Drug Loading Workflow.
Caption: Active Drug Loading Workflow.
Caption: Key Factors Influencing Encapsulation Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Microfluidic Remote Loading for Rapid Single-Step Liposomal Drug Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. Graphviz [graphviz.org]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 12:0 Diether PC Bicelles in NMR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) bicelles in Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments with this compound bicelles, offering potential causes and solutions in a question-and-answer format.
Q1: My NMR spectrum shows broad, poorly resolved peaks. What could be the issue?
A1: Broad peaks in your NMR spectrum can arise from several factors related to the bicelle sample properties.
-
Incorrect q-ratio: The molar ratio of the long-chain lipid (this compound) to the short-chain lipid (e.g., 6:0 Diether PC or DHPC) is critical. A q-ratio that is too high can lead to the formation of large, slowly tumbling bicelles, resulting in broad signals. Conversely, a very low q-ratio might disrupt the bilayer-like environment. For solution NMR, q-ratios between 0.25 and 0.5 are often a good starting point.[1][2]
-
Sample Aggregation: The bicelle sample may be aggregating over time. This can be influenced by temperature, pH, and the presence of charged lipids. The use of diether lipids like this compound inherently provides greater stability over a wider pH range compared to ester-linked lipids, which are prone to hydrolysis.[3] However, aggregation can still occur.
-
High Viscosity: Concentrated bicelle samples can be highly viscous, leading to broader lines. Diluting the sample, while maintaining a suitable lipid concentration for your experiment, can help.
-
Suboptimal Temperature: The temperature affects the phase behavior and dynamics of the bicelles. It is crucial to work within the stable temperature range for your specific bicelle composition.
Q2: I am observing sample precipitation or phase separation during my experiment. How can I improve sample stability?
A2: Sample stability is crucial for long NMR experiments. Here are some strategies to enhance the stability of your this compound bicelle preparation:
-
Incorporate Charged Lipids: Doping the bicelles with a small percentage (e.g., 10%) of a charged lipid with a similar chain length can improve stability by introducing electrostatic repulsion between the bicelles, thus preventing aggregation.[1]
-
Optimize pH: While this compound bicelles are more resistant to pH-induced hydrolysis, the overall stability of your protein-bicelle complex can still be pH-dependent.[3] Ensure your buffer pH is optimal for both the protein and the bicelle system.
-
Temperature Control: Avoid temperature fluctuations, as they can induce phase transitions and destabilize the bicelles. Work at a constant, optimized temperature.
-
Proper Hydration: Ensure the lipid mixture is fully hydrated during preparation. Incomplete hydration can lead to sample heterogeneity and instability.
Q3: The chemical shifts of my protein in the bicelles are significantly different from what I expected based on previous studies in other membrane mimetics. Why is this?
A3: Chemical shifts are highly sensitive to the local environment of the nucleus. Differences in chemical shifts can be attributed to:
-
Lipid Environment: Bicelles provide a more native-like lipid bilayer environment compared to micelles. The interactions between your protein and the this compound lipids will differ from those with detergents, leading to changes in chemical shifts.
-
Bicelle Size and Curvature: The q-ratio influences the size and curvature of the bicelles. These geometric parameters can affect the conformation and dynamics of the embedded protein, which in turn alters the chemical shifts.
-
Lipid-Protein Interactions: Specific interactions between your protein and the phosphocholine headgroups or the ether-linked alkyl chains of the lipids can cause perturbations in the chemical shifts.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound bicelles for NMR studies of membrane proteins?
A1: this compound bicelles offer several key advantages:
-
Enhanced Stability: The ether linkages in this compound are resistant to acid and base-catalyzed hydrolysis, making these bicelles stable over a wider pH range (from pH 2.3 to 10.4) compared to their ester-linked counterparts like DMPC.[3] This is particularly beneficial for studying proteins that require acidic or basic conditions for stability or function.
-
More Native-like Environment: Bicelles provide a planar lipid bilayer that mimics the cell membrane more closely than detergent micelles, which can be crucial for maintaining the native structure and function of membrane proteins.
-
Tunable Size: The size of the bicelles can be controlled by adjusting the q-ratio, allowing for optimization of the system for different NMR experiments (e.g., smaller, faster-tumbling bicelles for solution NMR).
Q2: How do I choose the appropriate short-chain lipid to pair with this compound?
A2: The choice of the short-chain lipid is critical for bicelle formation. A common choice is a diether phosphocholine with shorter alkyl chains, such as 6:0 Diether PC (1,2-di-O-hexyl-sn-glycero-3-phosphocholine). Using a diether short-chain lipid maintains the chemical stability of the entire system. Dihexanoylphosphatidylcholine (DHPC) is also frequently used, although it contains ester linkages.
Q3: What is a typical q-ratio for solution NMR experiments with this compound bicelles?
A3: For solution NMR, small, isotropically tumbling bicelles are desired to obtain sharp spectral lines. A q-ratio ([long-chain lipid]/[short-chain lipid]) in the range of 0.25 to 0.5 is generally recommended.[1][2] However, the optimal q-ratio may vary depending on the specific protein and the experimental goals. It is often advisable to screen a range of q-ratios to find the best conditions for your sample.
Quantitative Data
The following table summarizes the impact of the q-ratio on the properties of bicelles, using DMPC/DHPC bicelles as a well-characterized example. The principles are transferable to this compound bicelle systems, although the absolute values may differ.
| q-ratio ([DMPC]/[DHPC]) | Total Lipid Concentration | Temperature (°C) | Rotational Correlation Time (τc) | Resulting NMR Spectral Quality |
| 0.3 | 15% (w/v) | 42 | 37 ns | Good resolution, but potential for aggregation over time.[1] |
| 0.5 | 15% (w/v) | 30 | ~20 ns | Good compromise between bilayer-like environment and favorable relaxation properties for high-resolution spectra. |
| 0.7 | 15% (w/v) | 30 | ~32 ns | Closer to a true lipid bilayer, but larger size leads to broader lines. |
Experimental Protocols
Detailed Methodology for the Preparation of this compound Bicelles for NMR Spectroscopy
This protocol is adapted from general bicelle preparation procedures and tailored for the use of this compound.
Materials:
-
1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)
-
1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC) or DHPC
-
Buffer of choice (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0)
-
D₂O
-
Glass vials
-
Vortex mixer
-
Water bath or heating block
-
Freeze-thaw equipment (e.g., liquid nitrogen and warm water bath)
Procedure:
-
Calculate Lipid Amounts: Determine the desired total lipid concentration and q-ratio for your NMR sample. Weigh the appropriate amounts of this compound and the short-chain lipid into a clean glass vial.
-
Initial Hydration: Add the desired volume of buffer to the lipid mixture. For a final sample volume of 500 µL, you might start with a more concentrated lipid stock.
-
Vortexing: Vortex the mixture vigorously for several minutes to ensure the lipids are well-dispersed in the buffer.
-
Temperature Cycling: To facilitate the formation of homogeneous bicelles, subject the sample to several cycles of heating and cooling. A typical cycle would be:
-
Heat the sample in a water bath to a temperature above the phase transition temperature of the long-chain lipid (for this compound, this is relatively low). A temperature of around 35-40°C is a good starting point.
-
Vortex the warm sample.
-
Cool the sample on ice or in a cold block.
-
Vortex the cold sample.
-
Repeat this cycle 3-5 times.[1]
-
-
Freeze-Thaw Cycles: For further homogenization, perform 3-5 freeze-thaw cycles. Freeze the sample rapidly in liquid nitrogen and then thaw it slowly in a room temperature water bath.[1]
-
Protein Incorporation: If you are studying a membrane protein, it can be incorporated at this stage. The protein, typically in a detergent solution, is added to the pre-formed bicelles. The mixture is then incubated to allow for detergent removal (e.g., by dialysis or with bio-beads) and protein reconstitution into the bicelles.
-
Final Sample Preparation: Adjust the final volume with buffer and add D₂O to the desired concentration (typically 5-10%) for the NMR lock. Transfer the final sample to an NMR tube.
Visualizations
Caption: Troubleshooting workflow for poor NMR spectra of bicelle samples.
Caption: Experimental workflow for preparing this compound bicelles.
References
Technical Support Center: Improving the Long-Term Stability of 12:0 Diether PC Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of 12:0 Diether PC (1,2-dodecyl-sn-glycero-3-phosphocholine) solutions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable than other phospholipids?
A1: this compound possesses ether linkages between the dodecyl chains and the glycerol backbone, in contrast to the ester linkages found in many common phospholipids like POPC or DPPC. These ether bonds are inherently more resistant to chemical degradation, particularly hydrolysis, across a wide range of pH values. The saturated alkyl chains also provide stability against oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: While highly stable, this compound can still undergo slow degradation over extended periods, primarily through two mechanisms:
-
Hydrolysis: Although the ether bonds are robust, the phosphocholine headgroup can be slowly hydrolyzed by phospholipases or under extreme pH conditions, though at a much slower rate than ester-linked phospholipids.
-
Oxidation: The saturated dodecyl chains are resistant to oxidation. However, exposure to strong oxidizing agents or high-energy conditions can lead to degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal long-term stability, this compound solutions should be stored at -20°C.[1][2] For shorter periods, storage at 4°C in the dark is also acceptable. It is crucial to avoid freezing liposomal formulations of this compound, as the formation of ice crystals can disrupt the vesicle structure.
Q4: How does pH affect the stability of this compound solutions?
A4: this compound is stable over a wide pH range due to its ether linkages. However, extreme acidic or basic conditions should be avoided to prevent slow hydrolysis of the phosphocholine headgroup. For liposomal formulations, maintaining a neutral pH (around 7.4) is generally recommended to preserve vesicle integrity.
Q5: Can I use this compound in experiments that require higher temperatures?
A5: Yes, one of the advantages of diether lipids like this compound is their enhanced stability at higher temperatures compared to their ester-linked counterparts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the solution | - Temperature fluctuations causing the lipid to come out of solution.- Aggregation of liposomes. | - Gently warm the solution to room temperature and vortex briefly.- Ensure proper storage at the recommended temperature.- For liposomes, sonicate briefly if aggregation is suspected. |
| Changes in liposome size over time | - Fusion or aggregation of vesicles.- Degradation of the lipid, leading to changes in membrane properties. | - Store liposomes at 4°C and avoid freezing.- Use a buffer with appropriate ionic strength and pH.- Analyze the lipid composition to check for degradation products. |
| Inconsistent experimental results | - Degradation of the this compound stock solution.- Contamination of the solution. | - Verify the purity of the this compound using TLC or HPLC-MS.- Prepare fresh solutions from a new stock if degradation is confirmed.- Handle solutions under sterile conditions to prevent microbial growth. |
| Evidence of hydrolysis (e.g., presence of lysophosphatidylcholine) | - Presence of phospholipase contamination.- Storage at extreme pH for prolonged periods. | - Use high-purity solvents and reagents.- Ensure all glassware is thoroughly clean.- Buffer the solution to a neutral pH. |
Quantitative Stability Data
While specific degradation kinetics for this compound are not extensively published, the following table provides a comparative overview of expected stability based on its chemical properties and data from studies on similar diether lipids.
| Condition | This compound (Expected Stability) | Ester-Linked Phospholipid (e.g., DOPC) (Typical Stability) |
| Storage at 4°C (1 year) | >99% intact | Significant hydrolysis and oxidation may occur. |
| Storage at Room Temperature (1 month) | >95% intact | Prone to measurable degradation. |
| Incubation at pH 4.0, 70°C (8 days) | High stability expected. | Significant hydrolysis observed in studies on similar ester lipids. |
| Incubation at pH 9.0, 37°C (24 hours) | High stability expected. | Base-catalyzed hydrolysis can occur. |
Note: The expected stability of this compound is inferred from its chemical structure and the observed high stability of diether lipids in general.[3]
Experimental Protocols
Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)
This method allows for the qualitative assessment of this compound purity and the detection of less polar degradation products.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization reagent: Molybdenum blue spray reagent or iodine vapor
-
This compound solution (sample)
-
This compound standard
Procedure:
-
Activate the silica gel TLC plate by heating it at 110°C for 10-15 minutes.
-
Spot a small amount of the this compound sample and the standard onto the baseline of the TLC plate.
-
Place the plate in the developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and dry it completely.
-
Visualize the spots using iodine vapor or by spraying with molybdenum blue reagent and heating.
-
Compare the Rf value of the sample spot with the standard. The appearance of additional spots indicates the presence of degradation products or impurities.
Protocol 2: Quantitative Stability Analysis by HPLC-Mass Spectrometry (HPLC-MS)
This method provides a quantitative measure of this compound and its potential degradation products.
Materials:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
This compound solution (sample).
-
Internal standard (e.g., a diether PC with a different chain length).
Procedure:
-
Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.
-
Prepare the sample for analysis by diluting it to an appropriate concentration and adding the internal standard.
-
Set up the HPLC gradient (e.g., starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).
-
Inject the standards and the sample onto the HPLC-MS system.
-
Monitor the elution of this compound and potential degradation products using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode on the mass spectrometer. The precursor ion for this compound would be [M+H]⁺.
-
Quantify the amount of intact this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
Visualizations
Caption: Recommended workflow for the long-term storage of this compound solutions.
Caption: Postulated signaling pathways influenced by this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound solutions.
References
Technical Support Center: Membrane Protein Reconstitution with 12:0 Diether PC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful reconstitution of membrane proteins using 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein reconstitution?
This compound is a synthetic glycerophospholipid with two dodecane chains linked to the glycerol backbone via ether bonds, unlike the ester bonds found in most biological lipids.[1] This ether linkage confers resistance to cleavage by lipases.[2] It is particularly useful for forming bicelles, which are small, disc-shaped lipid structures that provide a more native-like bilayer environment for membrane proteins compared to micelles.[1][3] This native-like environment is advantageous for structural and functional studies, including NMR spectroscopy and protein crystallization.[1]
Q2: What are the main advantages of using this compound over traditional ester-linked phospholipids?
The primary advantage of this compound is the stability of its ether linkages against enzymatic degradation by phospholipases. This property is especially beneficial in long-term experiments or when working with cell lysates that may contain active lipases. Additionally, the defined and consistent chemical structure of synthetic diether lipids can lead to more reproducible biophysical experiments.
Q3: In which types of model membranes can this compound be used?
This compound is highly versatile and can be used to form several types of model membranes, including:
-
Bicelles: Small, disc-like aggregates that are excellent for NMR studies.[1][3]
-
Liposomes: Spherical vesicles that can encapsulate aqueous solutions.
-
Nanodiscs: Belt-like structures where a lipid bilayer is encircled by a membrane scaffold protein, providing a soluble, native-like environment.[4][5]
Q4: What are the storage and handling recommendations for this compound?
This compound is typically supplied as a powder and should be stored at -20°C.[1] It is shipped on dry ice to maintain its stability.[1] When preparing solutions, it's important to follow established protocols for lipid handling to avoid oxidation and ensure proper hydration.
Troubleshooting Guide
This guide addresses common issues that may arise during the reconstitution of membrane proteins with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Reconstitution Efficiency / Protein Aggregation | Suboptimal detergent-to-lipid ratio. | Empirically determine the optimal detergent concentration for your specific protein. A detergent-to-lipid molar ratio of 10:1 is a common starting point, but this can vary.[6] |
| Inefficient detergent removal. | The rate and method of detergent removal are critical.[5] Slow removal through dialysis or the use of Bio-Beads is often preferred to allow for the spontaneous and correct insertion of the protein into the lipid bilayer.[7] | |
| Mismatched lipid environment. | The lipid composition of the model membrane can significantly impact protein stability and function.[7][8] While this compound provides a stable backbone, consider including other lipids (e.g., cholesterol, other phospholipids) to better mimic the native membrane environment of your protein. | |
| Protein is Inactive or Shows Reduced Function After Reconstitution | Loss of essential protein-lipid interactions. | Detergent solubilization can strip away crucial lipids necessary for protein function.[8] Supplementing the reconstitution mixture with specific lipids known to be important for your protein's activity may be necessary.[6] |
| Incorrect protein folding or orientation. | The reconstitution process itself can lead to misfolding. Ensure that the temperature during reconstitution is appropriate, often slightly above the phase transition temperature of the lipid mixture.[9] For some applications, controlling the orientation of the protein is critical and may require specialized techniques like tethered bilayer lipid membranes.[10] | |
| Non-optimal buffer conditions. | Buffer pH and ionic strength can affect protein stability.[6] A buffer with a physiological pH (around 7.4) and 150 mM NaCl is a good starting point, but optimization may be required.[6] | |
| Formation of Heterogeneous or Unstable Vesicles/Bicelles | Improper lipid hydration. | Ensure the this compound is fully hydrated before proceeding with reconstitution. This can be achieved by vortexing and/or sonication. For bicelles, proper hydration of the long-chain lipid is also crucial.[9] |
| Suboptimal ratio of components in nanodiscs or bicelles. | The stoichiometric ratio of the membrane scaffold protein (for nanodiscs) or the long-chain to short-chain lipid (for bicelles) to the target membrane protein is critical and requires empirical optimization.[5] | |
| Incorrect extrusion or sonication parameters. | When preparing liposomes, the number of extrusion cycles and the pore size of the membrane will determine the final vesicle size and lamellarity.[11] |
Experimental Protocols
Reconstitution of membrane proteins is not a one-size-fits-all process and requires empirical optimization for each specific protein.[5] The following is a generalized protocol for reconstituting a detergent-solubilized membrane protein into this compound-containing liposomes.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., DDM, LDAO).
-
This compound powder.
-
Chloroform or another suitable organic solvent.
-
Reconstitution buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing).
-
Extruder with polycarbonate membranes of the desired pore size.
Protocol:
-
Lipid Film Preparation:
-
Dissolve the desired amount of this compound (and any other lipids) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Lipid Hydration:
-
Hydrate the lipid film with the reconstitution buffer to the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Vortex the mixture vigorously until the lipid film is fully resuspended. This may be followed by several freeze-thaw cycles to promote the formation of unilamellar vesicles.
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain vesicles of a uniform size, subject the lipid suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.[11]
-
-
Detergent Destabilization and Protein Insertion:
-
Add detergent to the prepared vesicles to the point of saturation, just before vesicle solubilization. The exact amount needs to be determined empirically.
-
Add the purified, detergent-solubilized membrane protein to the detergent-destabilized vesicles at the desired lipid-to-protein ratio. This ratio must be optimized for each protein.
-
Incubate the mixture for 1-2 hours with gentle agitation.[9]
-
-
Detergent Removal:
-
Remove the detergent slowly to allow for the insertion of the membrane protein into the lipid bilayer. This can be achieved by:
-
Adsorption: Adding Bio-Beads and incubating for several hours to overnight at 4°C.
-
Dialysis: Dialyzing the mixture against a large volume of detergent-free buffer for 24-48 hours with several buffer changes.
-
-
-
Characterization:
-
After detergent removal, the proteoliposomes can be collected by ultracentrifugation.
-
Characterize the reconstituted protein for its orientation, activity, and incorporation efficiency using appropriate biochemical and biophysical techniques (e.g., SDS-PAGE, functional assays, electron microscopy).
-
Visualizations
Caption: General workflow for membrane protein reconstitution into liposomes.
References
- 1. This compound powder Avanti Lipids [sigmaaldrich.com]
- 2. biorxiv.org [biorxiv.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. osti.gov [osti.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 9. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oriented Membrane Protein Reconstitution into Tethered Lipid Membranes for AFM Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Controlling the Size Distribution of 12:0 Diether PC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size distribution of 12:0 Diether PC (DLPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the size of this compound liposomes?
A1: The primary methods for controlling the size of this compound liposomes include extrusion, sonication, and microfluidics.[1][2][3][4][5] Extrusion involves forcing a liposome suspension through membranes with defined pore sizes to achieve a uniform population.[3][6] Sonication uses ultrasonic energy to break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[7][8][9] Microfluidics allows for precise control over the mixing of a lipid-in-solvent stream with an aqueous phase to form liposomes of a specific size.[1][2][10]
Q2: Why is controlling the size distribution of liposomes important?
A2: Controlling the size and size distribution of liposomes is critical for in vivo applications such as drug delivery.[2] Liposome size influences their circulation half-life, biodistribution, and cellular uptake.[5][11] A narrow and consistent size distribution is often required for reproducible results and is a key quality attribute for liposomal drug products.[11]
Q3: What is the effect of lipid concentration on the final size of this compound liposomes?
A3: Lipid concentration can influence the final size of liposomes. In methods like solvent injection, higher lipid concentrations can lead to the formation of larger vesicles.[][13] For microfluidics, while some studies suggest lipid concentration has a minor effect, others have shown it can be a significant factor in determining the final particle size.[][14]
Q4: Does the inclusion of cholesterol in this compound formulations affect liposome size?
A4: Yes, the inclusion of cholesterol can affect liposome size. Cholesterol increases the packing density and rigidity of the lipid bilayer.[5] This increased membrane rigidity can lead to the formation of larger liposomes during preparation.[5][15]
Q5: How does temperature influence the size control process for this compound liposomes?
A5: Temperature is a critical parameter, especially during hydration and extrusion. These processes should be carried out above the phase transition temperature (Tc) of the lipid to ensure the lipid film is properly hydrated and the membrane is fluid enough to be extruded.[3][6] For diether lipids, which generally have lower transition temperatures, this may be at or slightly above room temperature.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Liposome Size / Broad Size Distribution (High PDI) | 1. Incomplete hydration of the lipid film.2. Insufficient number of extrusion passes.3. Inconsistent sonication.4. Fluctuations in flow rates in microfluidics. | 1. Ensure the lipid film is thin and evenly distributed before hydration. Increase hydration time and agitate intermittently.[17][18] 2. Perform at least 10 passes through the extruder membrane.[6] 3. Use a probe sonicator for better energy control and keep the sample on ice to prevent overheating. Monitor sonication time carefully.[4] 4. Ensure stable and pulseless flow from pumps in the microfluidic system.[1] |
| Liposome Size is Larger Than Expected | 1. Pore size of the extruder membrane is too large.2. Sonication time is too short or power is too low.3. High lipid concentration.4. High cholesterol content. | 1. Use an extruder membrane with a smaller pore size. Note that generating unilamellar vesicles with low polydispersity generally requires membranes with a pore size of ≤0.2µm.[6] 2. Increase sonication time or power. Monitor size reduction using Dynamic Light Scattering (DLS).[9] 3. Reduce the initial lipid concentration.[][13] 4. Re-evaluate the molar ratio of cholesterol in your formulation.[5] |
| Liposome Size is Smaller Than Expected | 1. Pore size of the extruder membrane is too small.2. Excessive sonication time or power.3. Low lipid concentration.4. High Flow Rate Ratio (FRR) in microfluidics. | 1. Use an extruder membrane with a larger pore size. 2. Reduce sonication time or power.[9] 3. Increase the initial lipid concentration.[] 4. Decrease the FRR (aqueous phase flow rate to organic phase flow rate).[1][19] |
| Bimodal Size Distribution | 1. Incomplete extrusion or sonication.2. Presence of multilamellar vesicles (MLVs) alongside smaller vesicles. | 1. Increase the number of extrusion passes or sonication time. Mild sonication can sometimes result in a bimodal distribution.[7][8][20] 2. Consider using freeze-thaw cycles before extrusion to break up MLVs.[6][15] |
| Clogged Extruder Membrane | 1. Lipid suspension not properly hydrated (contains large aggregates).2. Extrusion performed below the lipid's phase transition temperature.3. High lipid concentration. | 1. Ensure complete hydration and consider a brief sonication or freeze-thaw cycles before extrusion.[6] 2. Ensure the extruder and lipid suspension are maintained at a temperature above the Tc of this compound.[6] 3. Dilute the lipid suspension.[3] |
Data on Factors Influencing Liposome Size
The following table summarizes the general effects of various parameters on liposome size. Specific quantitative data for this compound is limited; however, the trends are based on established principles of liposome formation.
| Parameter | Method | Effect on Size | Polydispersity Index (PDI) |
| Pore Size (Extrusion) | Extrusion | Directly proportional to pore size.[3] | Decreases with smaller pore sizes.[3] |
| Number of Passes (Extrusion) | Extrusion | Decreases with an increasing number of passes (up to a point). | Decreases with more passes. |
| Sonication Time | Sonication | Inversely proportional to sonication time.[8][9] | Generally decreases with longer sonication.[9] |
| Lipid Concentration | Solvent Injection | Can be directly proportional.[][13] | May increase at higher concentrations. |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | Microfluidics | Inversely proportional to FRR.[1][5][19][21] | Generally decreases with higher FRR.[1] |
| Total Flow Rate (TFR) | Microfluidics | Generally has a minor effect.[21] | Can be minimally affected. |
| Cholesterol Content | General | Increases size due to increased membrane rigidity.[5][15] | May increase. |
| Temperature | Extrusion | Must be above Tc for effective sizing.[6] | Poor PDI if below Tc. |
Experimental Protocols
Protocol 1: Liposome Preparation and Sizing by Extrusion
-
Lipid Film Preparation:
-
Dissolve this compound and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.[22][23]
-
Remove the organic solvent using a rotary evaporator to form a thin, even lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[17]
-
-
Hydration:
-
Add the desired aqueous buffer to the lipid film.
-
Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of this compound for 1-2 hours. This will form multilamellar vesicles (MLVs).[6]
-
-
Optional: Freeze-Thaw Cycles:
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]
-
Ensure the extruder is heated to a temperature above the Tc of the lipid mixture.[6]
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension through the membrane back and forth for a minimum of 10 passes.[6]
-
The resulting suspension will contain unilamellar vesicles with a size distribution close to the pore size of the membrane.
-
Protocol 2: Liposome Sizing by Sonication
-
Lipid Film Preparation and Hydration:
-
Prepare and hydrate the lipid film as described in Protocol 1 (steps 1 and 2) to obtain an MLV suspension.
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
Insert the tip of a probe sonicator into the suspension.
-
Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes.
-
The optimal sonication time will depend on the desired size and should be determined empirically.[8][9]
-
Monitor the liposome size periodically using Dynamic Light Scattering (DLS).
-
Protocol 3: Liposome Preparation by Microfluidics
-
Solution Preparation:
-
Prepare a lipid solution by dissolving this compound in a water-miscible organic solvent like ethanol or isopropanol.[10]
-
Prepare the aqueous phase, which will be the buffer of choice.
-
-
Microfluidic Setup:
-
Use a microfluidic device with a hydrodynamic focusing geometry.[2]
-
Connect two syringe pumps, one for the lipid-in-solvent phase and one for the aqueous phase.
-
-
Liposome Formation:
-
Pump the lipid and aqueous solutions through the microfluidic device at defined flow rates.
-
The lipid solution is focused into a narrow stream between two sheaths of the aqueous phase.[2]
-
The controlled mixing at the interface leads to the self-assembly of lipids into liposomes.[2]
-
The size of the liposomes is controlled by adjusting the flow rate ratio (FRR) of the aqueous phase to the organic phase. A higher FRR generally results in smaller liposomes.[1][5][19][21]
-
-
Purification:
-
The resulting liposome suspension may need to be dialyzed or passed through a size exclusion column to remove the organic solvent.
-
Visualizations
References
- 1. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microfluidic directed formation of liposomes of controlled size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. researchgate.net [researchgate.net]
- 5. Precise control of liposome size using characteristic time depends on solvent type and membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Reducing liposome size with ultrasound: bimodal size distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mastersonics.com [mastersonics.com]
- 9. researchgate.net [researchgate.net]
- 10. Machine learning-assisted microfluidic approach for broad-spectrum liposome size control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 17. tf7.org [tf7.org]
- 18. romanpub.com [romanpub.com]
- 19. Ultrasound-enhanced Microfluidic Synthesis of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Can We Simplify Liposome Manufacturing Using a Complex DoE Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 12:0 Diether PC Experiments
Welcome to the technical support center for 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this stable ether lipid.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over ester-linked phospholipids?
A1: this compound offers superior stability due to its ether linkages, which are resistant to hydrolysis over a wide pH range and are not susceptible to oxidation.[1] This makes it an ideal candidate for formulations requiring long-term stability, exposure to harsh pH conditions, or protection against enzymatic degradation by phospholipases.[2] Its shorter 12-carbon chains can also enhance the fluidity of the lipid bilayer.[1]
Q2: What is the typical phase transition temperature (Tc) for this compound?
Q3: In what form is this compound typically supplied and how should it be stored?
A3: this compound is often supplied as a powder and should be stored at -20°C.[3] Liposomal preparations of this compound should be stored in the dark at 4°C and should never be frozen, as ice crystal formation can rupture the liposomes.
Troubleshooting Guide
Liposome Aggregation
Q4: My this compound liposomes are aggregating after preparation. What could be the cause and how can I fix it?
A4: Liposome aggregation is a common issue that can arise from several factors:
-
Insufficient Surface Charge: this compound is a neutral zwitterionic lipid, which can lead to insufficient electrostatic repulsion between liposomes, causing them to aggregate.
-
Solution: Incorporate a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using a diether phosphatidylglycerol (PG) analog. For a positive charge, a cationic diether lipid could be used. A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[4]
-
-
High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[4]
-
Solution: If you are observing aggregation, try reducing the salt concentration of your hydration buffer.
-
-
Inappropriate pH: Extreme pH values can affect the stability of the overall formulation.
-
Solution: Maintain the pH of your buffer within a stable range. While diether PC liposomes have shown stability at high pH (e.g., pH 12), a neutral pH range of 7.0-7.4 is a good starting point for many applications.[5]
-
Low Encapsulation Efficiency
Q5: I am experiencing low encapsulation efficiency for my hydrophilic drug in this compound liposomes. How can I improve this?
A5: Low encapsulation efficiency for hydrophilic compounds is often related to the liposome preparation method and formulation.
-
Suboptimal Hydration: Incomplete hydration of the lipid film can result in fewer and more heterogeneous liposomes.
-
Solution: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film with your aqueous buffer at a temperature above the lipid's phase transition temperature.[6]
-
-
Vesicle Size and Lamellarity: The encapsulated volume can be affected by the size and number of lamellae in your liposomes.
-
Solution: Use extrusion to create unilamellar vesicles of a defined size.[7] Smaller unilamellar vesicles (SUVs) generally have lower encapsulation efficiencies for hydrophilic drugs compared to larger unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs).
-
-
Active Loading Techniques: For certain drugs, passive entrapment is inefficient.
-
Solution: Consider using active loading methods, such as creating a pH or ion gradient across the liposome membrane to drive the drug into the aqueous core.[]
-
Liposome Instability During Storage
Q6: My this compound liposomes change in size and show drug leakage over time. How can I enhance their long-term stability?
A6: While this compound is chemically stable, the physical stability of the liposomes can be a concern.
-
Membrane Fluidity: The shorter acyl chains of this compound can lead to a more fluid and potentially leaky membrane.
-
Storage Conditions: Improper storage can lead to degradation.
-
Solution: Store liposome suspensions at 4°C in the dark. Avoid freezing. For long-term storage, consider lyophilization (freeze-drying) of the liposome formulation with a suitable cryoprotectant.
-
Data Summary Tables
Table 1: Recommended Buffer Conditions for this compound Liposome Preparation
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 7.4 | Optimal for many biological applications and ensures stability. Diether PC liposomes have also shown stability at pH 12.[5] |
| Buffer Type | Phosphate-Buffered Saline (PBS) | Commonly used and physiologically relevant. |
| Ionic Strength | Low to moderate (e.g., ≤ 150 mM NaCl) | High ionic strength can screen surface charges and lead to aggregation.[11] |
Table 2: Key Formulation Components to Optimize this compound Liposomes
| Component | Molar Ratio (to this compound) | Purpose |
| Cholesterol | 30-50 mol% | Increases membrane rigidity and stability, reduces permeability.[9] |
| Charged Diether Lipids (e.g., Diether PG) | 5-10 mol% | Increases electrostatic repulsion to prevent aggregation.[4] |
Experimental Protocols
Protocol: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of 100 nm unilamellar vesicles (ULVs).
Materials:
-
This compound powder
-
Cholesterol (optional)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (if used) in the chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the pre-warmed hydration buffer. The temperature should be above the phase transition temperature of the lipid mixture.
-
Gently agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.
-
-
Characterization and Storage:
-
Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS).
-
Store the liposome suspension at 4°C.
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound liposomes.
Caption: Troubleshooting guide for liposome aggregation in this compound experiments.
References
- 1. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 9. scispace.com [scispace.com]
- 10. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Polydispersity in 12:0 Diether PC Liposome Preparations
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preparing 12:0 Diether PC liposomes with minimal sample polydispersity. The following sections offer answers to frequently asked questions and troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for liposome preparation?
A1: 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) is a synthetic phospholipid featuring two twelve-carbon alkyl chains linked to the glycerol backbone via ether bonds.[] Unlike the ester bonds found in most naturally occurring phospholipids, these ether linkages are resistant to hydrolysis over a wide pH range and are not susceptible to degradation by phospholipases.[2] This enhanced chemical stability makes this compound and other diether lipids ideal for experiments requiring long-term stability or resistance to harsh conditions.[2][3]
Q2: What is polydispersity and why is it important to minimize it?
A2: Polydispersity refers to the degree of heterogeneity in the size of particles within a sample, such as liposomes.[4] The Polydispersity Index (PDI) is a measure of this heterogeneity. A low PDI value signifies a uniform, or monodisperse, population of vesicles, which is crucial for reproducibility and reliable experimental outcomes.[5][6] Minimizing polydispersity is critical because vesicle size can significantly impact properties such as drug release rates, cellular uptake, and in vivo circulation time.[5][7]
Q3: What is considered an acceptable Polydispersity Index (PDI) for liposome preparations?
A3: For many drug delivery and biophysical applications, a PDI value of 0.3 or below is generally considered acceptable and indicative of a sufficiently homogenous population of vesicles.[6]
Q4: How are the size and polydispersity of a liposome sample measured?
A4: Dynamic Light Scattering (DLS) is the most common technique used to determine the average particle size and PDI of liposome preparations.[8][9] This method analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles in suspension. High-performance gel exclusion chromatography is another method that can be used for size characterization.[10]
Troubleshooting Guide: High Polydispersity
Problem: My final liposome preparation is highly polydisperse after using the thin-film hydration method.
-
Cause: The thin-film hydration method, while widely used, naturally produces a heterogeneous population of multilamellar vesicles (MLVs) of varying sizes.[][11]
-
Solution: This initial preparation requires further processing to reduce both size and polydispersity. The most common and effective downstream methods are extrusion and sonication.[][12] It is recommended to subject the hydrated MLV suspension to several freeze-thaw cycles before further processing, as this helps to break down large, multilamellar structures.[5][13][14]
Problem: I am using an extruder, but my sample still has a high PDI.
-
Cause: Several factors during the extrusion process can lead to a suboptimal, polydisperse sample.
-
Solutions:
-
Increase the Number of Passes: A minimum of 10 passes through the extruder membrane is recommended.[14] In general, increasing the number of passes improves the homogeneity of the vesicle population.[14]
-
Check Membrane Integrity: Ensure the polycarbonate membrane is properly assembled and not torn or clogged. Prefiltering the suspension through a larger pore size can prevent clogging of the final membrane.[5]
-
Maintain Temperature: The extrusion process should be carried out at a temperature above the phase transition temperature (Tm) of the lipid.[12][14] This ensures the lipid bilayer is in a fluid state, making it easier to deform and resize.
-
Optimize Extrusion Pressure: The pressure applied can influence vesicle size.[9] For vesicles smaller than 100 nm, higher pressure may be necessary, while for larger vesicles, a slower, controlled flow rate can improve homogeneity.[8]
-
Sequential Extrusion: For a tighter size distribution, consider extruding the sample sequentially through membranes of decreasing pore size (e.g., 0.4 µm, then 0.2 µm, then 0.1 µm).[10]
-
Problem: My sample's PDI increases after sonication.
-
Cause: While sonication is effective at reducing vesicle size, over-sonication can have a detrimental effect.
-
Solutions:
-
Optimize Sonication Time: Excessive sonication time can introduce too much energy into the system, potentially leading to vesicle fusion, lipid degradation, or the formation of a wider range of particle sizes.[15][16] It is crucial to empirically determine the optimal sonication duration for your specific formulation and setup.
-
Control Sonication Power: The power output of the sonicator is a critical parameter.[13] High power can lead to the issues described above. Start with a lower power setting and gradually increase if necessary.
-
Ensure Proper Cooling: Sonication generates significant heat. The sample should be kept in an ice bath during the procedure to prevent lipid degradation from overheating.
-
Problem: The size and PDI of my liposomes change during storage.
-
Cause: Liposome suspensions can be unstable over time, leading to aggregation, fusion, or lipid degradation, all of which alter the particle size distribution.
-
Solutions:
-
Proper Storage Temperature: Store liposome preparations at 4°C in the dark.
-
Never Freeze: Freezing is detrimental to liposome integrity. The formation of ice crystals will rupture the lipid bilayers, causing irreversible changes to the vesicle size and leading to leakage of encapsulated contents.[2]
-
Lipid Composition: this compound is inherently more stable than ester-linked lipids.[3] The inclusion of cholesterol (e.g., 30 mol %) can further enhance membrane stability.[2]
-
Use Sterile Conditions: Handle the liposome suspension under sterile conditions to prevent microbial contamination, which can degrade the lipids.[2]
-
Data Presentation: Factors Influencing Polydispersity
The following tables summarize key experimental parameters and their general effect on the final polydispersity of liposome preparations.
Table 1: Effect of Extrusion Parameters on Vesicle Size and Polydispersity
| Parameter | Recommended Setting/Value | Effect on Polydispersity | Citation(s) |
| Membrane Pore Size | 100 nm for LUVs | Primarily determines the upper size limit of the vesicles. | [9] |
| Number of Passes | ≥ 10 passes | Increasing passes significantly reduces PDI, creating a more homogenous sample. | [14] |
| Extrusion Pressure | Lipid & Pore Size Dependent | Can influence final vesicle size. High pressure may be needed for small pores. | [8][9] |
| Pre-treatment | 3-5 Freeze-Thaw Cycles | Disrupts MLVs, improving the efficiency of extrusion and final homogeneity. | [5][13][14] |
Table 2: Influence of Sonication Parameters on Particle Size and Polydispersity
| Parameter | General Trend | Effect on Polydispersity | Citation(s) |
| Sonication Time | Increased time initially decreases size. | An optimal time exists; prolonged sonication can increase PDI. | [15][17][18] |
| Sonication Power | Higher power leads to faster size reduction. | Excessive power can disrupt vesicles and increase PDI. | [13] |
| Temperature | Keep sample cooled (e.g., in an ice bath). | Prevents lipid degradation which can affect sample stability and PDI. |
Experimental Protocols
Protocol 1: Preparation of LUVs using Thin-Film Hydration and Extrusion
-
Lipid Film Preparation: Dissolve this compound (and cholesterol, if used) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[13]
-
Hydration: Add the desired aqueous buffer to the flask. Hydrate the lipid film for 30-60 minutes at a temperature above the lipid's phase transition temperature, vortexing occasionally to form a suspension of MLVs.[12]
-
Freeze-Thaw Cycles: Subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[14]
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[13]
-
Heat the extruder to a temperature above the lipid's Tm.[14]
-
Load the lipid suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane back and forth between the two syringes for a minimum of 11 passes.[13][14]
-
-
Characterization: Analyze the final vesicle suspension for size and PDI using Dynamic Light Scattering (DLS).
Protocol 2: Size Reduction and Homogenization using Probe Sonication
-
Initial Preparation: Prepare a suspension of MLVs using the thin-film hydration method described above (Protocol 1, steps 1-3).
-
Sample Cooling: Place the vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.
-
Sonication:
-
Insert the tip of the probe sonicator into the lipid suspension, ensuring it does not touch the sides or bottom of the vial.
-
Apply ultrasonic energy in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating.
-
Monitor the clarity of the solution; it should become less turbid as vesicle size decreases.
-
-
Optimization: The total sonication time will need to be optimized. Test different durations (e.g., 2, 5, 10 minutes total "on" time) and measure the resulting size and PDI to find the optimal condition.[6][15]
-
Characterization: Analyze the final vesicle suspension for size and PDI using DLS.
Visualizations
Caption: Workflow for preparing monodisperse liposomes.
Caption: Decision flowchart for troubleshooting high polydispersity.
References
- 2. Diether Liposomes this compound:Cholesterol (70:30 molar ratio 1mM) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sterlitech.com [sterlitech.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfu.ca [sfu.ca]
- 10. Size analysis and stability study of lipid vesicles by high-performance gel exclusion chromatography, turbidity, and dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 13. mse.iastate.edu [mse.iastate.edu]
- 14. avantiresearch.com [avantiresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. THE EFFECT OF ULTRASONICATION TIME ON PARTICLE SIZE, POLYDISPERSITY INDEX AND STABILITY EVALUATION OF ANTHOCYANIN LIPOSOMES | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 18. researchgate.net [researchgate.net]
avoiding hydrolysis of 12:0 Diether PC during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the hydrolysis of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on the prevention of hydrolysis.
| Observation/Problem | Potential Cause | Recommended Action |
| Suspected degradation of this compound stock solution. | Improper storage conditions leading to potential long-term, slow hydrolysis or other forms of degradation. | 1. Verify Storage: Ensure the lipid is stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen). 2. Solvent Check: Confirm the lipid is dissolved in a high-purity, anhydrous organic solvent such as chloroform or ethanol. Avoid storing in aqueous solutions for extended periods. 3. Analytical Confirmation: If degradation is still suspected, perform analytical tests such as HPLC-ELSD or LC-MS/MS to check for the presence of hydrolysis products (e.g., 1-O-dodecyl-sn-glycero-3-phosphocholine). |
| Inconsistent experimental results when using this compound. | Potential hydrolysis during experimental procedures due to harsh conditions. | 1. pH Monitoring: Avoid strongly acidic or alkaline conditions in your experimental buffers. Ether lipids are most stable around neutral pH. While more resistant than ester lipids, extreme pH can still cause hydrolysis. 2. Temperature Control: While this compound is more thermostable than its ester counterparts, prolonged exposure to very high temperatures should be avoided. 3. Enzyme Contamination: Ensure that your experimental system is free from enzymes that could potentially cleave phospholipids, although most common phospholipases do not hydrolyze the ether bond.[1] |
| Formation of precipitates in this compound solution. | The lipid may be coming out of solution due to low temperature or solvent evaporation. This is not typically a sign of hydrolysis. | 1. Warm Gently: Warm the solution to room temperature to redissolve the lipid. 2. Check for Solvent Evaporation: If the vial has not been properly sealed, the solvent may have evaporated, increasing the lipid concentration. If so, add fresh, anhydrous solvent to redissolve the lipid to the desired concentration. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis compared to its ester-linked analog, 12:0 PC (DLPC)?
A1: this compound is significantly more stable to hydrolysis than 12:0 PC (Dilauroylphosphatidylcholine). The ether linkage in this compound is chemically more robust than the ester linkage in DLPC, making it highly resistant to cleavage by water, acids, and bases under typical experimental conditions.[1][2]
Q2: Under what conditions can hydrolysis of this compound occur?
A2: While highly stable, hydrolysis can be forced under harsh conditions that are generally not encountered in standard biological or formulation experiments. These conditions include:
-
Strong Acid Hydrolysis: Treatment with strong acids (e.g., 1N HCl) at elevated temperatures can lead to the cleavage of the ether bond.[3]
-
Prolonged Exposure to Extreme pH and High Temperatures: Although much more stable than ester lipids, very long incubation times at extreme pH values and high temperatures could potentially lead to a low level of hydrolysis.[4]
Q3: Can common enzymes like phospholipases hydrolyze this compound?
A3: No, the ether linkages of this compound are generally resistant to hydrolysis by common phospholipases such as PLA1, PLA2, PLC, and PLD, which are specific for ester bonds.[1] In fact, some enzymatic assays use phospholipase A1 to hydrolyze diacylphospholipids, leaving the ether phospholipids intact for analysis.[3][5]
Q4: What are the best practices for storing this compound to prevent hydrolysis?
A4: To ensure the long-term stability of this compound, follow these storage guidelines:
-
Form: Store as a powder or dissolved in a suitable organic solvent (e.g., chloroform, ethanol).
-
Temperature: Store at -20°C.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent any potential long-term oxidative degradation, although the saturated alkyl chains are not prone to oxidation.
-
Container: Use a glass vial with a Teflon-lined cap to avoid leaching of impurities from plastic containers.
-
Aqueous Solutions: Avoid long-term storage in aqueous solutions, as this can increase the risk of hydrolysis over time. It is recommended not to store aqueous solutions for more than one day.[6]
Q5: How can I detect if my this compound has undergone hydrolysis?
A5: The most common methods for detecting hydrolysis of phospholipids are chromatographic techniques coupled with appropriate detectors:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method can separate the intact this compound from its potential hydrolysis product, 1-O-dodecyl-sn-glycero-3-phosphocholine (lyso-diether PC).[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying both the parent lipid and any degradation products.[3][8][9]
Data Presentation
Table 1: Comparative Stability of Ether vs. Ester Phospholipids
| Condition | This compound (Ether-linked) | 12:0 PC (DLPC) (Ester-linked) |
| Neutral pH (Aqueous) | Highly Stable | Prone to slow hydrolysis over time |
| Acidic Conditions (e.g., pH 4) | Generally Stable; hydrolysis can occur under harsh acidic conditions and heat.[3] | Hydrolysis is accelerated.[4][10] |
| Alkaline Conditions (e.g., pH 10) | Highly Stable | Hydrolysis is significantly accelerated. |
| Elevated Temperature (e.g., 70°C) | More stable than ester-linked lipids. | Rate of hydrolysis increases significantly.[4] |
| Enzymatic (Phospholipases) | Resistant to hydrolysis.[1] | Susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, store the this compound in its original packaging at -20°C.
-
Preparing a Stock Solution:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the powder.
-
Under a gentle stream of inert gas (argon or nitrogen), weigh the desired amount of lipid powder.
-
Add the appropriate volume of anhydrous, high-purity organic solvent (e.g., chloroform or ethanol) to achieve the desired concentration.
-
Seal the vial tightly with a Teflon-lined cap.
-
-
Aliquoting: To avoid repeated warming and cooling of the main stock, it is advisable to prepare smaller aliquots for daily use.
-
Long-term Storage of Solution: Store the stock solution and aliquots at -20°C under an inert atmosphere.
Protocol 2: Detection of this compound Hydrolysis using HPLC-ELSD
This protocol provides a general guideline. Specific parameters should be optimized for your system.
-
Sample Preparation:
-
Dry an aliquot of the this compound solution under a stream of nitrogen.
-
Reconstitute the lipid film in the mobile phase or a suitable solvent mixture (e.g., hexane/isopropanol).
-
-
HPLC System:
-
Column: A silica or diol column is often used for normal-phase separation of lipid classes.
-
Mobile Phase: A gradient of non-polar and polar solvents. For example, a gradient of hexane/isopropanol to hexane/isopropanol/water.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: e.g., 50°C.[3]
-
-
ELSD Detector Settings:
-
Analysis:
-
Inject the sample.
-
Monitor the chromatogram for the appearance of a peak corresponding to the lyso-diether PC, which would elute at a different retention time than the intact this compound. The identity of the peaks should be confirmed with appropriate standards if available.
-
Visualizations
Caption: Workflow for Detecting Hydrolysis of this compound.
Caption: Factors Influencing the Stability of this compound.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phospholipid hydrolysis in a pharmaceutical emulsion assessed by physicochemical parameters and a new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Membrane Protein Integrity: 12:0 Diether PC vs. DMPC
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals on Selecting the Optimal Phospholipid for Membrane Protein Stability.
In the intricate world of membrane protein research, maintaining the native structure and function of these delicate molecules is paramount. The choice of the surrounding lipid bilayer is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used phospholipids, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), for the stabilization of membrane proteins. We delve into their fundamental chemical differences, present supporting experimental data from a case study, and provide detailed protocols to aid in your experimental design.
At a Glance: Key Differences and Properties
The primary distinction between this compound and DMPC lies in the linkage of their hydrophobic tails to the glycerol backbone. This compound possesses ether linkages, which are known to be more chemically robust than the ester linkages found in DMPC.[1] This inherent stability can translate to a more resilient membrane environment, particularly for long-term experiments or when dealing with proteins susceptible to degradation.
| Property | This compound | DMPC |
| Chemical Linkage | Ether (-O-) | Ester (-COO-) |
| Acyl Chain Length | 12 carbons (dodecyl) | 14 carbons (myristoyl) |
| Chemical Stability | High resistance to hydrolysis by phospholipases and extreme pH.[1] | Susceptible to enzymatic and chemical hydrolysis. |
| Oxidative Stability | High, due to the absence of carbonyl groups adjacent to the double bonds. | Prone to oxidation at the ester linkage. |
| Phase Transition Temp. | Not widely reported, but expected to be lower than DMPC due to shorter chains. | ~24°C |
The Ether Advantage: Enhanced Stability in Action
The ether linkages in this compound offer significant advantages in terms of chemical and thermal stability.[2] Unlike ester lipids, ether lipids are resistant to cleavage by a wide range of phospholipases and can withstand more extreme pH conditions and temperatures, making them an excellent choice for studies requiring long-term protein stability.[3]
The increased stability of the lipid matrix can directly translate to the enhanced stability of the embedded membrane protein. A more inert lipid environment reduces the risk of lipid degradation products that could adversely affect protein structure and function.
Case Study: Bacteriorhodopsin Stability in Modified vs. Standard Phospholipids
While direct comparative studies on membrane protein stability in this compound versus DMPC are limited, a study on the membrane protein bacteriorhodopsin (bR) reconstituted in a partially fluorinated analogue of DMPC (F4-DMPC) versus DMPC provides compelling evidence for the impact of lipid chemistry on protein stability.[4][5] The fluorination of the acyl chains, much like the ether linkage, represents a significant chemical modification that enhances the stability of the lipid.
In this study, the stability of the bR trimeric lattice, a hallmark of its native structure, was monitored using visible circular dichroism (CD) and X-ray diffraction. The dissociation of this trimer into monomers signifies a loss of native quaternary structure.
Table 1: Dissociation Temperature of Bacteriorhodopsin Trimers in Different Lipid Bilayers [4][5]
| Lipid Environment | Dissociation Temperature of bR Trimers (°C) |
| DMPC Bilayer | ~18°C |
| F4-DMPC Bilayer | ~65°C |
| Native Purple Membrane | ~75°C |
The data clearly demonstrates that the bR trimers are significantly more stable in the chemically modified F4-DMPC bilayer, with a dissociation temperature approaching that of the native membrane and being approximately 47°C higher than in the standard DMPC bilayer.[4][5] This remarkable increase in stability underscores the profound influence of the lipid environment on membrane protein integrity. The enhanced stability of the F4-DMPC bilayer itself, due to the properties of the fluorinated chains, directly contributes to the preservation of the native protein structure.[4][5] This serves as a strong indicator that the inherent chemical stability of this compound would likely confer similar, if not superior, stabilizing effects on reconstituted membrane proteins compared to the more labile DMPC.
Experimental Protocols
I. Reconstitution of a Membrane Protein into Liposomes by Detergent Removal
This protocol is a general guideline for the reconstitution of a detergent-solubilized membrane protein into pre-formed liposomes. Specific parameters such as lipid-to-protein ratio and detergent choice may need to be optimized for your protein of interest.
Materials:
-
This compound or DMPC
-
Chloroform
-
Reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Detergent-solubilized membrane protein of interest
-
Detergent removal system (e.g., Bio-Beads SM-2)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size) or a bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound or DMPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the reconstitution buffer to the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To form unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm). Alternatively, sonicate the suspension in a bath sonicator until the solution becomes clear.
-
-
Reconstitution:
-
Add the detergent-solubilized membrane protein to the pre-formed liposomes at the desired lipid-to-protein molar ratio (LPR). This ratio typically ranges from 50:1 to 1000:1 (w/w) and should be optimized.
-
Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipid with gentle agitation.
-
Add washed Bio-Beads (or use another detergent removal method like dialysis) to the mixture to gradually remove the detergent.
-
Incubate with the Bio-Beads for several hours to overnight at 4°C with gentle mixing. It may be necessary to replace the Bio-Beads with a fresh batch to ensure complete detergent removal.
-
-
Characterization:
-
Separate the proteoliposomes from aggregated protein by centrifugation.
-
The reconstituted proteoliposomes are now ready for stability and functional assays.
-
II. Thermal Denaturation Assay using Circular Dichroism (CD) Spectroscopy
This protocol describes how to assess the thermal stability of a reconstituted membrane protein by monitoring changes in its secondary structure as a function of temperature.
Procedure:
-
Sample Preparation:
-
Dilute the proteoliposome sample to a suitable concentration for CD spectroscopy (typically 0.1-0.2 mg/mL protein concentration) in a CD-compatible buffer (low in chloride and absorbing components in the far-UV region).
-
-
CD Measurement:
-
Place the sample in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Record a far-UV CD spectrum (e.g., from 260 nm to 190 nm) at a starting temperature (e.g., 20°C) to confirm the protein's secondary structure.
-
Monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength as a function of temperature. The resulting curve is the melting curve.
-
The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm) of the protein, a measure of its thermal stability.
-
Compare the Tm values obtained for the protein reconstituted in this compound and DMPC to quantitatively assess their relative stabilizing effects.
-
Conclusion
The choice between this compound and DMPC for membrane protein stability studies depends on the specific requirements of the experiment. While DMPC is a well-characterized and widely used lipid, its ester linkages are a potential liability for long-term stability. The inherent chemical robustness of the ether linkages in this compound offers a significant advantage in preventing lipid degradation and, as suggested by analogous studies, is likely to provide a more stable environment for the embedded membrane protein. For experiments demanding high stability, such as long-term functional assays, structural studies, or when working with particularly sensitive proteins, this compound presents a superior alternative to DMPC. The provided protocols and the bacteriorhodopsin case study offer a framework for researchers to make an informed decision and to design experiments that maximize the chances of preserving the integrity and functionality of their membrane protein of interest.
References
- 1. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of ligand efficacy on the formation and stability of a GPCR-G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of the two-dimensional lattice of bacteriorhodopsin reconstituted in partially fluorinated phosphatidylcholine bilayers [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 12:0 Diether PC and DMPC/DHPC Bicelles for NMR Data Validation
For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of membrane-associated proteins, the choice of a suitable membrane mimetic is paramount. Bicelles, disc-shaped assemblies of phospholipids, have emerged as a versatile platform, offering a more native-like bilayer environment compared to traditional micelles.
This guide provides an objective comparison of two common bicelle systems: the traditional 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) / 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) mixture and the less conventional but highly advantageous 1,2-didodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) / 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) system. The primary advantage of this compound bicelles lies in their exceptional stability across a wide pH range, a critical factor for studying proteins that function under acidic or basic conditions.
Performance Comparison: this compound vs. DMPC/DHPC Bicelles
The selection of a bicelle system significantly impacts the quality and validity of the obtained NMR data. While DMPC/DHPC bicelles are extensively characterized and widely used, this compound bicelles offer a crucial advantage for specific applications due to their chemical stability.
| Feature | This compound / DHPC Bicelles | DMPC / DHPC Bicelles | References |
| Chemical Stability | High: Ether linkages are resistant to acid and base-catalyzed hydrolysis. | Moderate: Ester linkages are susceptible to hydrolysis at non-neutral pH. | |
| pH Range | Wide (pH 2.1 to >10) | Narrow (typically pH 6.0 - 8.0) | |
| Temperature Range | Dependent on lipid concentration and q-ratio; generally similar to DMPC/DHPC. | Well-characterized; alignment is temperature-dependent. | |
| Alignment Properties | Form magnetically alignable liquid crystalline phases. | Well-established for inducing weak alignment for RDC measurements. | |
| Protein Compatibility | Suitable for a wide range of proteins, especially those requiring non-neutral pH. | Broadly compatible with many membrane proteins. | |
| Data Availability | Limited direct comparative data in the literature. | Extensive body of literature with well-documented NMR parameters. |
Experimental Data Summary
Quantitative NMR parameters are crucial for validating the structural and dynamic information obtained from membrane protein studies. Below is a summary of key parameters, primarily from studies using the well-characterized DMPC/DHPC system, which can serve as a benchmark for comparison. Direct, head-to-head comparative data for this compound bicelles is not extensively available in the literature.
Table 1: NMR Parameters for a Transmembrane Domain in DMPC/DHPC Bicelles
This table summarizes the effective rotational correlation time (τc) for the Fas transmembrane domain reconstituted in DMPC/DHPC bicelles at various lipid-to-detergent molar ratios (q-values). A smaller τc is generally preferred for high-resolution solution NMR studies.
| q-value (DMPC/DHPC) | Effective Rotational Correlation Time (τc) at 30°C | Reference |
| 0.3 | 13 ns | |
| 0.5 | 20 ns | |
| 0.7 | 32 ns |
Table 2: Order Parameters of DMPC Acyl Chains in Bicelles
The order parameter (SCH) reflects the degree of motional restriction of the lipid acyl chains. This table shows order parameters for various carbon positions in DMPC within DMPC/DHPC bicelles, both in the absence and presence of an antimicrobial peptide.
| Carbon Position in DMPC | Order Parameter (SCH) - No Peptide | Order Parameter (SCH) - With Peptide | Reference |
| C4 | 0.38 | 0.35 | |
| C6 | 0.40 | 0.37 | |
| C8 | 0.41 | 0.38 | |
| C10 | 0.39 | 0.36 | |
| C12 | 0.31 | 0.28 | |
| C13 | 0.20 | 0.18 |
Experimental Protocols
Detailed methodologies are essential for the reproducible preparation of high-quality bicelle samples for NMR spectroscopy.
Protocol 1: Preparation of Protein-Containing Bicelles
This protocol describes the preparation of both this compound/DHPC and DMPC/DHPC bicelles incorporating a membrane protein.
Materials:
-
1,2-didodecyl-sn-glycero-3-phosphocholine (this compound) or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Purified membrane protein of interest
-
Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Chloroform
-
Nitrogen gas stream
-
Lyophilizer
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, dissolve the long-chain lipid (this compound or DMPC) and the short-chain lipid (DHPC) in chloroform at the desired molar ratio (q-value, e.g., q = 3.0).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.
-
-
Hydration and Bicelle Formation:
-
Add the appropriate volume of buffer to the dried lipid film to achieve the desired total lipid concentration (e.g., 15% w/v).
-
Hydrate the lipid film by vortexing the vial intermittently. For DMPC/DHPC, this is typically done at a temperature above the phase transition of DMPC (~24°C). For this compound, hydration can be performed at room temperature.
-
The mixture should become a clear or slightly opalescent solution, indicating the formation of bicelles. This may take several hours.
-
-
Protein Reconstitution:
-
Add the purified membrane protein solution to the pre-formed bicelle solution. The final protein concentration will depend on the specific experiment.
-
Gently mix the protein and bicelle solution and incubate for a period to allow for protein incorporation into the bicelles. The incubation time and temperature may need to be optimized for the specific protein.
-
Protocol 2: NMR Data Acquisition and Validation
This protocol outlines the general steps for acquiring and validating NMR data from protein-bicelle samples.
Instrumentation:
-
High-field NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation for NMR:
-
Transfer the protein-bicelle solution to a suitable NMR tube (e.g., Shigemi tube for concentrated samples).
-
Add D₂O to a final concentration of 5-10% for the field-frequency lock.
-
-
Initial Sample Quality Assessment:
-
Acquire a one-dimensional ¹H NMR spectrum to assess the overall sample quality. The water signal should be sharp.
-
For magnetically aligned samples, acquire a ³¹P NMR spectrum. The appearance of two distinct and relatively sharp peaks for the long-chain and short-chain lipids is indicative of well-formed, aligned bicelles. A broad, powder-pattern-like spectrum suggests poor alignment.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional ¹H-¹⁵N correlation spectra (e.g., HSQC or TROSY) to assess the quality of the protein spectrum. Well-dispersed and sharp peaks are indicative of a well-folded and dynamically stable protein in the bicelle environment.
-
For structural and dynamic studies, acquire a suite of appropriate multidimensional NMR experiments (e.g., triple-resonance experiments for backbone assignment, relaxation experiments for dynamics, and experiments for measuring residual dipolar couplings).
-
-
Data Validation:
-
Line Width Analysis: Measure the line widths of the protein resonances. Broad lines may indicate aggregation or unfavorable dynamics.
-
Chemical Shift Comparison: Compare the chemical shifts of the protein in the bicelle environment to those in other environments (e.g., micelles or a different bicelle system). Significant chemical shift perturbations can indicate structural changes.
-
Residual Dipolar Coupling (RDC) Measurement: For aligned samples, measure RDCs. The consistency of the measured RDCs with a structural model of the protein is a powerful validation tool.
-
Rotational Correlation Time (τc) Measurement: Determine the overall rotational correlation time of the protein-bicelle complex. This provides information on the size of the complex and is crucial for interpreting relaxation data.
-
Visualizations
Experimental Workflow for NMR Data Validation in Bicelles
Caption: Workflow for preparing and validating NMR samples of membrane proteins in bicelles.
Logical Relationships in NMR Data Validation
Caption: Interdependencies of NMR parameters for the validation of membrane protein structure and dynamics.
A Comparative Analysis of 12:0 Diether PC and POPC for Liposome Studies
For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant in the design and performance of liposomal drug delivery systems. This guide provides a comparative analysis of two commonly used phosphatidylcholines: 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). By examining their distinct structural and physicochemical properties, we aim to provide a data-driven resource to inform the selection of the optimal lipid for specific liposome-based research and development applications.
At the heart of their differences lies the linkage of their hydrophobic tails to the glycerol backbone. This compound possesses ether linkages, which are known for their high chemical stability. In contrast, POPC features ester linkages, which are more susceptible to hydrolysis. This fundamental difference has profound implications for the stability, drug retention, and overall performance of the resulting liposomes.
Physicochemical Properties: A Head-to-Head Comparison
The choice between this compound and POPC will significantly influence the physical characteristics of the liposomal bilayer. Below is a summary of their key physicochemical properties.
| Property | This compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | Key Differences & Implications for Liposome Studies |
| Linkage Type | Ether | Ester | Ether linkages provide superior resistance to chemical degradation (hydrolysis and oxidation), leading to more stable liposomes suitable for long-term storage and harsh conditions. Ester linkages are more biocompatible as they are susceptible to enzymatic degradation.[1][2] |
| Acyl/Alkyl Chain Composition | Two saturated 12-carbon alkyl chains | One saturated 16-carbon acyl chain (palmitoyl) and one monounsaturated 18-carbon acyl chain (oleoyl) | The shorter, saturated chains of this compound may lead to a more fluid membrane compared to lipids with longer saturated chains, while the kink in the oleoyl chain of POPC contributes to its low phase transition temperature and high fluidity at physiological temperatures. |
| Molecular Weight ( g/mol ) | ~593.8 | ~760.1 | The difference in molecular weight should be considered when preparing lipid solutions on a molar basis. |
| Phase Transition Temp. (Tm) | Not readily available, but expected to be low due to short chains | -2 °C | Both lipids form fluid bilayers at physiological temperatures (37°C), which is crucial for many drug delivery applications. POPC's very low Tm ensures a fluid state over a wide range of experimental conditions. |
| Area per Lipid (Ų) | ~77.3 (for a similar diether lipid, DPhPC)[3] | ~64[4] | The larger headgroup area of the diether lipid may influence membrane packing and interactions with encapsulated or surface-bound molecules. |
| Bending Modulus (kc) | Expected to be lower than ester-linked counterparts (e.g., ~12.4 x 10-20 J for DHPC)[5] | ~23.4 x 10-20 J[6] | A lower bending modulus suggests a more flexible and less rigid membrane, which could be advantageous for processes involving membrane fusion or deformation. |
Liposome Performance: Stability, Encapsulation, and Release
The distinct properties of this compound and POPC translate into significant differences in the performance of liposomes formulated with these lipids.
| Performance Parameter | This compound Liposomes | POPC Liposomes | Comparative Insights for Researchers |
| Chemical Stability | High: Resistant to hydrolysis over a wide pH range and oxidation due to ether bonds and saturated alkyl chains.[1][2] | Moderate: Susceptible to hydrolysis of ester bonds, particularly at non-neutral pH, and oxidation of the unsaturated oleoyl chain. | For applications requiring long-term storage or exposure to harsh chemical environments, this compound is the superior choice. The stability of POPC liposomes can be improved with antioxidants and by maintaining a neutral pH.[7] |
| Encapsulation Efficiency | Expected to be high, particularly for lipophilic drugs, due to the stable bilayer.[2] | High for both lipophilic and hydrophilic drugs, with efficiencies for doxorubicin reported to be over 90% under optimized conditions.[3][4] | Both lipids can achieve high encapsulation efficiencies. The choice may depend on the specific drug and the desired stability of the formulation. |
| Drug Release | Expected to have a slower, more controlled release profile due to the higher stability of the ether-linked bilayer. | Release can be tailored but may be faster than diether PC liposomes due to the less stable ester linkages. Release of encapsulated carboxyfluorescein has been extensively studied.[5][8][9] | For sustained-release applications, the inherent stability of this compound liposomes is advantageous. POPC liposomes may be more suitable for applications where a more rapid release is desired or can be triggered. |
| In Vivo Stability | Expected to have a longer circulation half-life due to resistance to enzymatic degradation by phospholipases.[1] | More susceptible to enzymatic degradation, which can be modulated by incorporating components like cholesterol or PEGylated lipids. | The enhanced stability of this compound liposomes could be beneficial for in vivo drug delivery, potentially leading to improved pharmacokinetics. |
| Biocompatibility | Generally considered biocompatible. | Highly biocompatible and widely used in clinically approved formulations. | POPC has a longer history of use in approved drug products. The biocompatibility of this compound is also expected to be high. |
| Zeta Potential | Expected to be near-neutral, similar to other PC lipids. | Near-neutral, with slight negative or positive values depending on the ionic strength and pH of the buffer.[10][11][12] | The surface charge for both types of liposomes can be modified by including charged lipids in the formulation. |
| Size Distribution | Can be prepared with a uniform size distribution (e.g., 100 nm) using standard techniques like extrusion. | Can be readily prepared with a narrow size distribution (e.g., 100-200 nm) using methods like extrusion or sonication.[6][13] | Both lipids are amenable to standard liposome preparation techniques to achieve a desired size distribution. |
Experimental Protocols
A common and effective method for preparing liposomes from both this compound and POPC is the thin-film hydration method followed by extrusion.
Thin-Film Hydration and Extrusion Protocol
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound or POPC (and any other lipids, such as cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm. For both this compound and POPC, hydration can be performed at room temperature.
-
Vortex or sonicate the mixture intermittently to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the lipid suspension through the extruder assembly multiple times (typically 11-21 passes) to ensure a narrow and uniform size distribution.
-
-
Characterization:
-
Characterize the resulting liposomes for their size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the surface charge and stability of the liposomal suspension.
-
If a drug is encapsulated, determine the encapsulation efficiency using techniques such as centrifugation or size exclusion chromatography followed by spectrophotometry or chromatography.
-
Visualizing the Lipids and the Process
To better understand the molecular differences and the experimental workflow, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lyophosome made from Diether Lipids(this compound:Chol (70:30 molar ratio)) - Ruixibiotech [ruixibiotech.com]
- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and hum ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05478C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Purity of 12:0 Diether PC for Research Applications: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing synthetic lipids, the purity of these reagents is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine), a diether phospholipid, with its common alternatives, focusing on purity assessment and performance characteristics.
Introduction to this compound and Its Alternatives
This compound is a synthetic glycerophospholipid characterized by two C12 alkyl chains linked to the glycerol backbone via ether bonds. This ether linkage confers enhanced chemical stability against hydrolysis and oxidation compared to the ester linkages found in naturally occurring diacyl phospholipids. This stability makes it a valuable tool in various research applications, including the formation of stable liposomes for drug delivery, bicelles for NMR studies of membrane proteins, and as an adjuvant in vaccine development.
Common alternatives to this compound include other synthetic diether phospholipids with different alkyl chain lengths (e.g., 16:0 Diether PC) and the more conventional diacyl phosphatidylcholines, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The choice between these lipids often depends on the specific requirements of the application, such as desired membrane fluidity, phase transition temperature, and stability.
Comparative Purity and Performance Data
The purity of synthetic phospholipids is a critical parameter that can influence experimental outcomes. Impurities can affect membrane properties, cellular uptake, and biological activity. High-purity lipids are essential for obtaining reliable and reproducible data. The following table summarizes typical purity specifications and key performance characteristics of this compound and its alternatives.
| Feature | This compound | 16:0 Diether PC | DPPC (16:0 Diacyl PC) | DSPC (18:0 Diacyl PC) |
| Typical Purity (by TLC) | >99%[1] | >99%[2] | >99% | >99% |
| Typical Purity (by HPLC) | >98% | >98% | >98% | >98% |
| Chemical Linkage | Diether | Diether | Diacyl (Ester) | Diacyl (Ester) |
| Molecular Weight ( g/mol ) | 593.86 | 706.07[2] | 734.04 | 790.16 |
| Phase Transition Temp. (°C) | Not widely reported | ~45°C | 41°C | 55°C |
| Stability to Hydrolysis | High | High | Lower | Lower |
| Oxidative Stability | High | High | Moderate | Moderate |
| Common Applications | Bicelles for NMR, Stable Liposomes, Adjuvants | Stable Liposomes, Model Membranes | Liposomes, Lung Surfactant Models | Liposomes for Drug Delivery |
Experimental Protocols for Purity Assessment
Accurate determination of phospholipid purity requires robust analytical techniques. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy are powerful methods for quantitative purity analysis.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a sensitive and universal detection method for non-volatile and semi-volatile compounds, making it well-suited for lipid analysis.
Protocol for Phospholipid Purity Analysis by HPLC-CAD:
-
Sample Preparation:
-
Dissolve the phospholipid sample (e.g., this compound, DPPC) in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A silica-based or diol stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for normal-phase chromatography of phospholipids.
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: n-hexane/isopropanol/acetic acid (82:17:1, v/v/v) with 0.08% triethylamine.
-
Mobile Phase B: isopropanol/water/acetic acid (85:14:1, v/v/v) with 0.08% triethylamine.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
Charged Aerosol Detector (CAD) Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 50 °C.
-
Gas Flow: 1.5 L/min.
-
-
Data Analysis:
-
Integrate the peak areas of the main phospholipid component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area. Due to the non-linear response of CAD, a calibration curve with standards of known concentrations is recommended for accurate quantification.
-
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a highly specific and quantitative technique for phosphorus-containing compounds, providing a direct measure of the molar ratio of different phospholipid species in a sample.
Protocol for Phospholipid Purity Analysis by ³¹P-NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the phospholipid sample into an NMR tube.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent mixture, such as chloroform-d/methanol-d4 (2:1, v/v), containing an internal standard (e.g., triphenyl phosphate) of a known concentration.
-
The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a low concentration (e.g., 5 mM) can reduce the relaxation time and shorten the experimental duration.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Nucleus: ³¹P.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the phosphorus nuclei in the sample (typically 5-10 seconds).
-
Number of Scans: 64-256 scans, depending on the sample concentration.
-
Temperature: 25 °C.
-
-
Data Analysis:
-
Process the NMR data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the main phospholipid and any phosphorus-containing impurities.
-
Calculate the molar purity by comparing the integral of the main peak to the sum of all phosphorus-containing signals. The use of an internal standard allows for the determination of the absolute quantity of the phospholipid.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
References
- 1. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKT cell responses to glycolipid activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of 12:0 Diether PC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the size and charge of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) liposomes with commonly used alternatives, namely 16:0 PC (DPPC or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and 18:0 PC (DSPC or 1,2-distearoyl-sn-glycero-3-phosphocholine) liposomes. The data presented is crucial for researchers in drug delivery and formulation development, as liposome size and surface charge are critical parameters influencing their stability, pharmacokinetics, and cellular uptake.
Executive Summary
This compound liposomes, particularly when formulated with cholesterol, offer a stable vesicle with a particle size suitable for many drug delivery applications. The ether linkage in their structure provides enhanced chemical stability against hydrolysis compared to the ester linkages found in conventional phospholipids like DPPC and DSPC. While all three types of phosphatidylcholine (PC) liposomes exhibit a near-neutral zeta potential due to the zwitterionic nature of the PC headgroup, subtle differences in their physicochemical properties can impact their in vitro and in vivo performance. This guide presents a side-by-side comparison of their key characteristics, supported by experimental data and detailed methodologies.
Comparison of Physicochemical Properties
The following table summarizes the hydrodynamic size and zeta potential of this compound liposomes and their diester counterparts, DPPC and DSPC liposomes. These values were determined using Dynamic Light Scattering (DLS) and Zeta Potential analysis.
| Liposome Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound:Cholesterol (70:30 molar ratio) | ~100 | Not specified | Near-neutral (expected to be slightly negative) |
| DPPC (16:0 PC) | 124.4 ± 0.6[1] | 0.11 - 0.15[1] | -3.5 to -8.5[2] |
| DSPC (18:0 PC) | 148.5 ± 1.5[1] | 0.11 - 0.15[1] | -3.27 to -10.92 |
Note: The zeta potential of this compound liposomes is expected to be near-neutral and slightly negative, characteristic of zwitterionic phosphatidylcholine lipids. However, specific experimental data for this formulation was not available in the cited literature.
Experimental Protocols
Accurate and reproducible characterization of liposome size and charge is paramount for formulation development. The following sections detail the standard operating procedures for Dynamic Light Scattering (DLS) and Zeta Potential measurements.
Experimental Workflow for Liposome Characterization
Caption: Workflow for liposome size and charge validation.
Detailed Methodology for Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of nanoparticles in suspension.
-
Instrument Preparation:
-
Ensure the DLS instrument (e.g., Malvern Zetasizer Nano ZS) is powered on and has completed its self-test.
-
Select the appropriate measurement cell (e.g., a disposable polystyrene cuvette or a quartz cuvette). Ensure the cuvette is clean and free of dust or scratches.
-
-
Sample Preparation:
-
Dilute the liposome suspension to an appropriate concentration using a suitable buffer (e.g., 10 mM NaCl or Phosphate Buffered Saline - PBS). The optimal concentration will depend on the instrument and the scattering properties of the liposomes. A typical starting point is a 1:100 dilution.
-
Ensure the diluent is filtered through a 0.22 µm syringe filter to remove any particulate contaminants.
-
Gently mix the diluted sample by inverting the cuvette several times. Avoid vigorous shaking or vortexing, which can introduce air bubbles and potentially alter the liposome structure.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder, ensuring correct orientation.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index), temperature (typically 25°C), and equilibration time (e.g., 120 seconds).
-
Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light intensity caused by the Brownian motion of the liposomes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The software will automatically calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.
-
A PDI value below 0.3 is generally considered acceptable for a monodisperse liposome population.
-
Detailed Methodology for Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.
-
Instrument Preparation:
-
Use a dedicated folded capillary cell (e.g., DTS1070 for Malvern Zetasizer) for zeta potential measurements.
-
Rinse the cell thoroughly with ethanol and then with the same filtered buffer used for sample dilution to remove any contaminants.
-
-
Sample Preparation:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
Gently mix the sample.
-
-
Measurement:
-
Carefully inject the diluted sample into the capillary cell using a syringe, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Set the measurement parameters in the software, including the dispersant properties, temperature, and the number of runs.
-
The instrument applies an electric field across the sample, causing the charged liposomes to move. The velocity of this movement (electrophoretic mobility) is measured using Laser Doppler Velocimetry.
-
-
Data Analysis:
-
The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used.
-
Analyze the phase plot and frequency plot to ensure the quality of the measurement.
-
Perform at least three replicate measurements.
-
Signaling Pathways and Logical Relationships
The physicochemical properties of liposomes, such as size and charge, are not isolated parameters. They are interconnected and influenced by the formulation components and manufacturing process. The following diagram illustrates the logical relationships between these factors and their impact on the final liposome characteristics.
Caption: Factors influencing liposome characteristics.
Conclusion
The choice of lipid is a critical determinant of the final physicochemical properties of liposomal formulations. This compound liposomes offer the advantage of enhanced chemical stability due to their ether linkages, making them a promising alternative to traditional diester PC liposomes for certain applications. This guide provides researchers with the necessary comparative data and detailed experimental protocols to effectively validate the size and charge of their liposome formulations, ensuring the development of robust and well-characterized drug delivery systems.
References
Unveiling the Superior Stability of 12:0 Diether PC: A Comparative Guide for Researchers
In the landscape of drug delivery and cellular research, the stability of lipid components is paramount. This guide provides a comprehensive comparison of the stability of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) against other ether lipids and their diacyl counterparts, supported by experimental data and detailed protocols. The inherent chemical structure of this compound, featuring ether linkages instead of ester bonds, confers a remarkable resistance to chemical and enzymatic degradation, positioning it as a robust option for various research and pharmaceutical applications.
Ether lipids, in general, are recognized for their enhanced stability compared to their ester-linked analogs. The ether bond is chemically more resilient to both acidic and basic hydrolysis and is not susceptible to cleavage by esterase enzymes that are ubiquitous in biological systems. This intrinsic stability translates to a longer shelf life and better performance in formulations and biological assays.
Chemical Stability: Resistance to Hydrolysis
The ether linkage in this compound provides superior protection against hydrolytic degradation compared to the ester bonds found in diacyl phospholipids. This is particularly crucial in environments with fluctuating pH or in the presence of hydrolytic enzymes.
Table 1: Comparative Hydrolytic Stability of Diether PC vs. Diacyl PC Liposomes at pH 12
| Lipid Type | Alkyl/Acyl Chain Length | Observed Stability (Carboxyfluorescein Leakage) |
| Diether PC | C14 - C18 | Universally stable, minimal leakage |
| Diacyl PC | C14 | Increased leakage |
| Diacyl PC | C16 | Increased leakage |
| Diacyl PC | C18 | Similar to Diether PC (longer chains show slightly better stability) |
Note: This table is a qualitative summary based on available literature. Quantitative leakage percentages are not specified in the source.
Oxidative Stability: Resisting Degradation
Oxidative damage is a major concern for lipids, particularly those with unsaturated acyl chains. While this compound possesses saturated alkyl chains, making it inherently less susceptible to oxidation than unsaturated lipids, the ether linkage itself may also contribute to overall oxidative resilience.
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to assess lipid peroxidation by measuring the formation of malondialdehyde (MDA). Although direct comparative TBARS data for this compound versus other ether lipids is scarce, the general understanding is that saturated ether lipids exhibit high oxidative stability.
Thermal Stability: Performance Under Temperature Stress
Differential Scanning Calorimetry (DSC) is a key technique to evaluate the thermal properties of lipids, including their phase transition temperature (Tm), which is the temperature at which the lipid transitions from a gel phase to a liquid-crystalline phase. This parameter is critical for understanding membrane fluidity and stability at different temperatures.
While the specific Tm for this compound is not widely reported, it is known that for diacyl phosphatidylcholines, the Tm increases with the length of the acyl chain. For example, the Tm of 12:0 diacyl PC (DLPC) is -2 °C, while that of 16:0 diacyl PC (DPPC) is 41 °C. It is expected that diether PCs would follow a similar trend. The absence of carbonyl groups in the glycerol backbone of diether lipids can lead to slight differences in packing and phase behavior compared to their diacyl counterparts.
Table 2: Phase Transition Temperatures (Tm) of Saturated Diacyl Phosphatidylcholines
| Lipid | Acyl Chain Length | Phase Transition Temperature (Tm) (°C) |
| 12:0 Diacyl PC (DLPC) | C12 | -2 |
| 14:0 Diacyl PC (DMPC) | C14 | 24 |
| 16:0 Diacyl PC (DPPC) | C16 | 41 |
| 18:0 Diacyl PC (DSPC) | C18 | 55 |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key stability assays are provided below.
Protocol 1: Assessment of Hydrolytic Stability by HPLC
This protocol outlines a general approach for monitoring the hydrolysis of phospholipids over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of a target phospholipid (e.g., this compound) and its comparison lipids under specific pH and temperature conditions.
Materials:
-
Target lipid and comparison lipids
-
Appropriate buffer solutions (e.g., phosphate-buffered saline at various pH values)
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD)
-
C18 reverse-phase HPLC column
-
Solvents for mobile phase (e.g., methanol, chloroform, water, and appropriate modifiers)
-
Internal standard
Procedure:
-
Sample Preparation: Prepare liposome suspensions of the target and comparison lipids in the desired buffer.
-
Incubation: Incubate the liposome suspensions at a controlled temperature.
-
Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
Lipid Extraction: Perform a lipid extraction on each aliquot using a standard method (e.g., Bligh-Dyer or Folch extraction).
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject a known volume of the sample onto the HPLC system.
-
Elute the lipids using a gradient mobile phase to separate the parent lipid from its degradation products (e.g., lysophospholipid and free fatty acid for diacyl lipids).
-
Quantify the peak area of the parent lipid at each time point.
-
-
Data Analysis: Plot the concentration of the parent lipid as a function of time to determine the rate of hydrolysis.
Protocol 2: Assessment of Oxidative Stability by TBARS Assay
Objective: To measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA) and other thiobarbituric acid reactive substances.
Materials:
-
Lipid samples
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare lipid samples (e.g., liposomes) and expose them to an oxidative stressor (e.g., Fenton reagent, UV light, or heat).
-
Reaction:
-
To a known amount of the lipid sample, add TCA solution to precipitate proteins and stop the reaction.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant.
-
-
Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
Quantification: Create a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples based on the standard curve. The results are typically expressed as nmol of MDA per mg of lipid.
Protocol 3: Assessment of Membrane Permeability by Carboxyfluorescein (CF) Leakage Assay
Objective: To evaluate the integrity and stability of liposome membranes by measuring the leakage of an encapsulated fluorescent dye.
Materials:
-
Lipid of interest for liposome preparation
-
5(6)-Carboxyfluorescein (CF)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer solution (e.g., HEPES or phosphate buffer)
-
Fluorometer or microplate reader
-
Triton X-100 solution (for 100% leakage control)
Procedure:
-
Liposome Preparation:
-
Prepare a lipid film of the desired composition.
-
Hydrate the film with a solution of self-quenching concentration of CF (e.g., 50-100 mM).
-
Extrude the liposomes to obtain a uniform size distribution.
-
-
Purification: Remove the unencapsulated CF by passing the liposome suspension through a size-exclusion chromatography column.
-
Leakage Assay:
-
Dilute the CF-loaded liposomes in the desired buffer to a concentration where the fluorescence is still quenched.
-
Incubate the liposomes under the desired experimental conditions (e.g., different temperatures, pH, or in the presence of destabilizing agents).
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Determine the initial fluorescence (F₀).
-
At the end of the experiment, add Triton X-100 to lyse all liposomes and measure the maximum fluorescence (F_max).
-
Calculate the percentage of CF leakage at each time point (F_t) using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
-
Signaling Pathways and Experimental Workflows
Ether lipids are not only structural components of membranes but are also involved in critical signaling pathways. A prominent example is the Platelet-Activating Factor (PAF) signaling pathway, where PAF, an ether lipid, acts as a potent signaling molecule. The stability of ether lipids like this compound is advantageous in studies of these pathways, ensuring the integrity of the lipid molecules throughout the experiment.
Figure 1. Simplified Platelet-Activating Factor (PAF) signaling pathway.
The workflow for comparing lipid stability typically involves preparing lipid formulations, subjecting them to various stress conditions, and then analyzing the degradation or change in physical properties over time.
Figure 2. General experimental workflow for comparing lipid stability.
A Comparative Guide to 12:0 Diether PC and DHPC for Membrane Protein NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complexities of membrane protein structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a suitable membrane mimetic is paramount. This guide provides a detailed comparison of two phosphocholine-based lipids, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), highlighting their respective performances and physicochemical properties to inform experimental design.
The selection of an appropriate detergent or lipid system is critical for maintaining the native structure and function of membrane proteins during NMR studies. Both this compound and DHPC are widely used to form bicelles, which are disc-shaped aggregates that provide a more native-like bilayer environment compared to traditional micelles.[1] However, their distinct chemical structures—ether linkages in this compound versus ester linkages in DHPC—lead to significant differences in their performance, particularly concerning chemical stability.
Key Performance Characteristics at a Glance
A primary advantage of this compound lies in its exceptional chemical stability. The ether bonds connecting the dodecyl chains to the glycerol backbone are resistant to hydrolysis over a broad pH range. This makes this compound an ideal choice for long-term NMR experiments or studies conducted under acidic or basic conditions where ester-containing lipids like DHPC would degrade. DHPC, while a versatile and commonly used short-chain lipid for bicelle formation, is susceptible to hydrolysis of its ester linkages, which can compromise sample integrity over time.
| Property | This compound | DHPC | Key Advantage |
| Chemical Linkage | Ether | Ester | This compound: High chemical stability, resistant to hydrolysis. |
| Chemical Stability | High | Moderate | This compound: Suitable for long-term studies and wide pH ranges. |
| Critical Micelle Concentration (CMC) | Not explicitly found in searches | ~14 - 16.5 mM[2] | DHPC: Well-characterized CMC allows for precise control of aggregation state. |
| Aggregation Number | Not explicitly found in searches | ~27[2] | DHPC: Known aggregation behavior aids in predictable bicelle formation. |
Physicochemical Properties
The physicochemical properties of these lipids, such as their Critical Micelle Concentration (CMC) and aggregation number, are crucial for the controlled formation of bicelles. The CMC is the concentration at which the lipid monomers begin to self-assemble into larger structures like micelles or bicelles.
While specific CMC and aggregation numbers for this compound were not identified in the searched literature, DHPC is well-characterized. Its CMC is reported to be in the range of 14 to 16.5 mM, with an aggregation number of approximately 27 molecules per micelle.[2] This well-defined behavior of DHPC has contributed to its widespread adoption in the field.
Experimental Protocols: Bicelle Preparation for NMR Spectroscopy
The preparation of bicelles for NMR studies involves the co-solubilization of a long-chain phospholipid (e.g., DMPC) with a short-chain lipid like this compound or DHPC. The molar ratio of the long-chain to the short-chain lipid (q-ratio) is a critical parameter that influences the size and phase behavior of the bicelles.
General Protocol for DHPC-based Bicelle Preparation:
A common method for preparing DMPC/DHPC bicelles is as follows:
-
Lipid Mixture Preparation: Co-dissolve the desired amounts of DMPC and DHPC in an organic solvent such as chloroform.
-
Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the appropriate buffer (e.g., phosphate buffer at a specific pH containing D₂O for the NMR lock). The total lipid concentration and the q-ratio will depend on the specific requirements of the NMR experiment.
-
Homogenization: Subject the hydrated lipid mixture to several cycles of vortexing and temperature cycling above and below the phase transition temperature of the long-chain lipid (e.g., 23°C for DMPC) to ensure the formation of homogeneous bicelles.
Protocol for this compound-based Bicelle Preparation:
A similar protocol can be adapted for preparing bicelles with this compound. Given its primary advantage of pH stability, this protocol is particularly useful for experiments outside of neutral pH.
-
Lipid Mixture Preparation: Combine the appropriate amounts of a long-chain diether phosphocholine (e.g., 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine, 14:0 Diether PC) and this compound in an organic solvent.
-
Solvent Evaporation: Dry the lipids to a thin film under nitrogen and then under vacuum.
-
Hydration: Resuspend the lipid film in the desired acidic or basic buffer containing D₂O.
-
Homogenization: Facilitate the formation of bicelles through vortexing and temperature cycling. The enhanced stability of the ether linkages allows for more vigorous or prolonged preparation steps if necessary without the risk of lipid degradation.
Performance in NMR Spectroscopy
While a direct head-to-head comparison of the NMR spectral quality of a membrane protein in this compound versus DHPC bicelles was not found in the searched literature, the choice between them will significantly impact the experiment's feasibility and the interpretation of the results.
The superior chemical stability of This compound makes it the preferred choice for:
-
Long-duration NMR experiments: Studies requiring data acquisition over several days or weeks will benefit from the reduced risk of sample degradation.
-
pH-dependent studies: Investigating protein structure and function at non-neutral pH is more reliable with ether-linked lipids.
DHPC remains a valuable tool for:
-
Standard NMR applications: For many routine structural studies of membrane proteins under neutral pH and with shorter acquisition times, DHPC provides a well-established and reliable system.
-
Experiments requiring well-defined aggregation: The known CMC and aggregation number of DHPC allow for more precise control over the formation and properties of the bicelles.
Logical Workflow for Lipid Selection in NMR Studies
The decision-making process for selecting between this compound and DHPC can be visualized as a logical workflow. This diagram illustrates the key considerations that guide the choice of lipid for a membrane protein NMR experiment.
Caption: Decision workflow for choosing between this compound and DHPC.
Experimental Workflow for Comparative NMR Analysis
To directly compare the performance of this compound and DHPC, a systematic experimental workflow is necessary. This would involve preparing identical samples of a target membrane protein in bicelles formulated with each lipid and acquiring a series of NMR spectra to evaluate spectral quality.
Caption: Workflow for a head-to-head comparison of this compound and DHPC.
References
Validating Drug Encapsulation Efficiency in 12:0 Diether PC Liposomes: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing drug delivery systems is paramount. Liposomes, as versatile carriers, are at the forefront of this endeavor. This guide provides a comparative analysis of the encapsulation efficiency of drugs in 12:0 Diether PC liposomes against conventional ester-linked phospholipid formulations. Due to their ether linkages, this compound liposomes offer enhanced chemical stability against hydrolysis, making them a compelling alternative for drug delivery applications requiring long-term storage and robustness.
Comparative Analysis of Encapsulation Efficiency
While direct comparative studies on the encapsulation efficiency of this compound liposomes for a wide range of drugs are emerging, the physicochemical principles governing drug encapsulation provide a strong basis for performance expectation. The encapsulation efficiency of liposomes is primarily influenced by the physicochemical properties of the drug (e.g., hydrophilicity, lipophilicity, charge) and the liposome formulation (e.g., lipid composition, size, charge, and preparation method).
Studies comparing diether and diacyl phospholipid systems have suggested that encapsulation efficiency is often similar between the two types of lipids. The primary advantage of diether lipids lies in their enhanced stability rather than a significant difference in initial drug loading.
Below are tables summarizing representative encapsulation efficiencies for a model hydrophilic drug (Doxorubicin) and a model lipophilic drug (Curcumin) in commonly used ester-linked liposomes. This data serves as a benchmark for researchers validating the performance of this compound liposomes.
Table 1: Encapsulation Efficiency of a Hydrophilic Drug (Doxorubicin) in Various Liposomal Formulations
| Liposome Formulation | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| DSPC/Cholesterol | 0.1:10 | ~95% | [1][2] |
| DPPC/Cholesterol | 0.1:10 | ~90-95% | [3] |
| This compound/Cholesterol (Expected) | 0.1:10 | ~90-95% | N/A |
Note: The expected encapsulation efficiency for this compound is based on the principle that the primary driver for encapsulating hydrophilic drugs via active loading methods (e.g., pH gradient) is the transmembrane gradient, which is not significantly affected by the ether vs. ester linkage.
Table 2: Encapsulation Efficiency of a Lipophilic Drug (Curcumin) in Various Liposomal Formulations
| Liposome Formulation | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| DPPC/Cholesterol | 1:20 | ~85-95% | [4] |
| Soy PC/Cholesterol | 1:10 | ~47% | [5] |
| This compound/Cholesterol (Expected) | 1:20 | ~85-95% | N/A |
Note: The expected encapsulation efficiency for this compound is based on the principle that the incorporation of lipophilic drugs into the lipid bilayer is governed by lipid-drug interactions, which are expected to be similar for diether and diacyl chains of the same length.
Experimental Protocols
To validate the encapsulation efficiency of drugs in this compound liposomes, the following detailed protocols for the thin-film hydration method are provided. This method is widely used due to its simplicity and reproducibility.[6]
Protocol 1: Encapsulation of a Hydrophilic Drug (e.g., Doxorubicin) using the Thin-Film Hydration Method with a pH Gradient
Materials:
-
This compound (1,2-didodecyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES buffer (10 mM, pH 7.4)
-
Sephadex G-50 column
-
Polycarbonate membranes (100 nm pore size)
-
Mini-extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (e.g., in a 55:45 molar ratio) in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the citrate buffer (pH 4.0) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
Subject the MLV suspension to at least 10 freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-15 times to obtain unilamellar vesicles (LUVs) of a defined size.
-
-
Creation of pH Gradient:
-
Remove the external citrate buffer by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HEPES buffer (pH 7.4). This creates a pH gradient (acidic inside, neutral outside).
-
-
Drug Loading:
-
Add the doxorubicin solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature for a specified time (e.g., 30-60 minutes) to allow for active loading of the drug into the liposomes.
-
-
Removal of Unencapsulated Drug:
-
Separate the liposome-encapsulated doxorubicin from the free drug by passing the suspension through a new Sephadex G-50 column equilibrated with HEPES buffer (pH 7.4).
-
-
Determination of Encapsulation Efficiency:
-
Disrupt a known volume of the purified liposome suspension using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the doxorubicin concentration using a spectrophotometer (at 480 nm) or high-performance liquid chromatography (HPLC).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Initial amount of drug) x 100
-
Protocol 2: Encapsulation of a Lipophilic Drug (e.g., Curcumin) using the Thin-Film Hydration Method
Materials:
-
This compound
-
Cholesterol
-
Curcumin
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Polycarbonate membranes (100 nm pore size)
-
Mini-extruder
Procedure:
-
Lipid and Drug Film Formation:
-
Dissolve this compound, cholesterol (e.g., in a 55:45 molar ratio), and curcumin in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film.
-
Dry the film under a high vacuum for at least 2 hours.
-
-
Hydration and Liposome Formation:
-
Hydrate the film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Size Extrusion:
-
Extrude the liposome suspension through a 100 nm polycarbonate membrane 10-15 times.
-
-
Removal of Unencapsulated Drug:
-
Separate the liposomes from any unencapsulated curcumin by centrifugation or size exclusion chromatography.
-
-
Determination of Encapsulation Efficiency:
-
Disrupt a known volume of the purified liposome suspension.
-
Quantify the curcumin concentration using a spectrophotometer (at ~425 nm) or HPLC.[7]
-
Calculate the encapsulation efficiency as described in Protocol 1.
-
Visualizing the Experimental Workflow
To further clarify the process of validating encapsulation efficiency, the following diagrams illustrate the key steps.
Caption: Experimental workflow for drug encapsulation in liposomes.
This guide provides a framework for researchers to approach the validation of drug encapsulation in this compound liposomes. By following the detailed protocols and utilizing the comparative data as a benchmark, scientists can effectively evaluate the potential of these stable ether-linked liposomes for their specific drug delivery applications.
References
- 1. liposomes.ca [liposomes.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. Studying the Characteristics of Curcumin-Loaded Liposomal Nanoparticles | Asian Pacific Journal of Cancer Biology [waocp.com]
A Comparative Guide to 12:0 Diether PC and DSPC for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Phospholipids in Nanoparticle-Based Drug Delivery Systems.
The selection of lipid excipients is a critical determinant of the efficacy, stability, and in vivo performance of lipid nanoparticle (LNP)-based drug delivery systems. Among the diverse array of available phospholipids, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are two notable options, each possessing distinct physicochemical properties that influence their suitability for specific therapeutic applications. This guide provides a comprehensive comparative analysis of this compound and DSPC, supported by available experimental data and detailed experimental protocols, to inform the rational design of advanced drug delivery vehicles.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences between this compound and DSPC lie in their molecular architecture, which in turn dictates their behavior in liposomal formulations.
This compound is distinguished by the presence of ether linkages between its dodecyl (12-carbon) chains and the glycerol backbone. This ether linkage confers significant chemical stability, rendering liposomes formulated with this lipid resistant to hydrolysis and oxidation over a wide range of pH conditions.[1] The shorter saturated alkyl chains are suggested to enhance the fluidity of the lipid bilayer, a property that could influence drug release and cellular interaction.[1]
DSPC , in contrast, is a saturated phospholipid with two stearoyl (18-carbon) acyl chains attached to the glycerol backbone via ester linkages. Its most defining characteristic is a high phase transition temperature (Tm) of approximately 55°C.[2] This high Tm results in a rigid and well-ordered lipid bilayer at physiological temperatures, which is instrumental in minimizing drug leakage and providing enhanced stability to the liposomal formulation.[3]
A summary of their key physicochemical properties is presented in the table below.
| Property | This compound | DSPC | References |
| Chemical Linkage | Ether | Ester | |
| Acyl/Alkyl Chain Length | 12 carbons (dodecyl) | 18 carbons (stearoyl) | [1][3] |
| Phase Transition Temp. (Tm) | Lower (expected) | ~55°C | [2] |
| Membrane Rigidity at 37°C | More fluid (expected) | High (gel-like state) | [1][3] |
| Chemical Stability | High (resistant to hydrolysis and oxidation) | Prone to hydrolysis |
Performance in Drug Delivery: A Comparative Analysis
The distinct properties of this compound and DSPC translate into different performance characteristics in drug delivery systems, particularly concerning drug encapsulation, release kinetics, and cellular interactions.
Drug Encapsulation Efficiency
The ability of a liposome to efficiently encapsulate a therapeutic agent is a primary determinant of its viability as a drug delivery vehicle.
For DSPC, experimental data is available. In a study comparing different saturated phospholipids, liposomes composed of DSPC (with 21% cholesterol) demonstrated the highest encapsulation efficiency for the model drug inulin.
| Lipid Composition | Encapsulated Drug | Encapsulation Efficiency (%) | References |
| This compound | Not specified in comparative studies | Data not available | |
| DSPC / Cholesterol | Inulin | 2.95 ± 0.3 |
Drug Release Kinetics and Stability
The stability of the liposomal formulation and the rate of drug release are critical for achieving the desired therapeutic window.
This compound -based liposomes are noted for their exceptional stability due to the ether linkages, making them suitable for formulations requiring long-term storage or resistance to harsh conditions.[1] The potential for increased membrane fluidity due to the shorter alkyl chains might suggest a faster drug release profile compared to more rigid membranes, though specific kinetic data is lacking in the reviewed literature.
DSPC 's rigid membrane at physiological temperatures leads to superior drug retention and a slower, more sustained release profile. This is often a desirable characteristic for long-acting drug formulations. Studies have shown that DSPC-based liposomes exhibit excellent drug retention over extended periods.
| Lipid Composition | Drug Retention at 37°C after 48h (%) | References |
| This compound | Data not available | |
| DSPC / Cholesterol | 85.2 ± 10.1 |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Liposome Preparation by Thin-Film Hydration
This common technique is used to prepare multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Workflow for Liposome Preparation
Caption: A schematic of the thin-film hydration and extrusion method for preparing liposomes.
Protocol:
-
Lipid Dissolution: Dissolve this compound or DSPC, along with other components like cholesterol, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration temperature should be above the phase transition temperature of the lipid with the highest Tm.
-
Vesicle Formation: Agitate the flask by vortexing or sonication to detach the lipid film and form multilamellar vesicles (MLVs).
-
Sizing: To obtain vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Determination of Drug Encapsulation Efficiency
This protocol outlines a common method to quantify the amount of drug successfully encapsulated within the liposomes.
Protocol:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as size exclusion chromatography or centrifugation.
-
Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This is typically done by adding a surfactant (e.g., Triton X-100).
-
Drug Quantification: Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
In Vitro Drug Release Assay
This assay measures the rate at which the encapsulated drug is released from the liposomes over time.
Protocol:
-
Sample Preparation: Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cutoff.
-
Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the amount of drug in the collected samples using an appropriate analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Cellular Uptake and Signaling Pathways
The interaction of lipid nanoparticles with cells is a crucial step in drug delivery. The cellular uptake of liposomes is often mediated by endocytic pathways.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 12:0 Diether PC
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 12:0 Diether PC (1,2-dilauroyl-sn-glycero-3-phosphocholine), a common reagent in biochemical research. Adherence to these procedures will help mitigate risks and ensure environmental responsibility.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₈NO₆P | [1] |
| Molecular Weight | 593.86 g/mol | [1] |
| CAS Number | 72593-72-7 | [2] |
| Appearance | Powder | |
| Storage Temperature | -20°C | [3] |
Hazard Assessment
While some safety data sheets (SDS) classify this compound as a non-hazardous material, others advise treating it with caution as its toxicological properties are not fully investigated.[3][4] Therefore, a conservative approach is recommended, managing and disposing of it as a potentially hazardous chemical waste.[4] Always consult your institution's specific safety guidelines and the latest version of the SDS before handling.[5][6]
Experimental Protocol: Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound waste from a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling any chemical waste, ensure you are wearing the appropriate PPE.[4] This includes:
-
Safety goggles to protect from splashes.[7]
-
Chemical-resistant gloves (e.g., nitrile).[7]
-
A lab coat.[7]
2. Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated solid this compound waste in a designated, clearly labeled hazardous waste container.[4][8] The container must be in good condition, sealed, and made of a compatible material.[4] Avoid generating dust during transfer.[8]
-
Liquid Waste: For solutions containing this compound, collect the waste in a designated, sealed, and clearly labeled hazardous liquid waste container.[4] Ensure the container is compatible with the solvent used.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of in the designated solid hazardous waste container.[8]
3. Labeling:
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or "1,2-dilauroyl-sn-glycero-3-phosphocholine".
-
The primary hazards associated with the waste (if known).
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
4. Storage:
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[8] Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
The final disposal of this compound waste must be conducted through your institution's licensed hazardous waste management service.[4][8] Do not dispose of this chemical down the drain or in regular solid waste.[8] The accepted method of disposal is typically high-temperature incineration at a permitted facility.[4]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Small Spills (Solid): For small spills of solid this compound, you can gently sweep the material into a suitable container for proper disposal.[3] Alternatively, a wet cloth can be used to collect the material.[3] Avoid creating dust.[8]
-
Large Spills: For larger spills, clear the area of all personnel and move upwind.[8] Alert your institution's safety officer or emergency response team.[8] Control personal contact by using appropriate PPE.[8] Prevent the spillage from entering drains, sewers, or water courses.[8]
-
Decontamination: After cleaning up a spill, decontaminate the area with an appropriate cleaning agent and dispose of all cleanup materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Diagram 1: A flowchart outlining the step-by-step process for the safe disposal of this compound.
References
- 1. This compound | C32H68NO6P | CID 24779398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 72593-72-7 | Benchchem [benchchem.com]
- 3. ruixibiotech.com [ruixibiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biokom.com.pl [biokom.com.pl]
- 7. ethz.ch [ethz.ch]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
